2-Benzoyloxyethanethioamide
Description
Properties
IUPAC Name |
(2-amino-2-sulfanylideneethyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c10-8(13)6-12-9(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBOTVJZCONKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454254 | |
| Record name | 2-Benzoyloxyethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40516-65-2 | |
| Record name | 2-(Benzoyloxy)ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoyloxyethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Thioamides in Structural Science
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Benzoyloxyethanethioamide
A Note on the Analysis: As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been published. This guide, therefore, serves as a comprehensive framework for its analysis, grounded in established crystallographic principles and data from analogous structures containing thioamide and benzoyl moieties. The experimental protocols described are industry-standard, and the structural analysis is a robust, predictive model intended to guide future research.
Thioamides, the sulfur analogs of amides, are a class of compounds with significant interest in medicinal chemistry and materials science.[1] Their unique physicochemical properties, such as altered polarity, enhanced hydrogen bonding capabilities, and greater stability against hydrolysis compared to their amide counterparts, make them valuable isosteres in drug design.[1][2] Thioamide-containing molecules have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[3]
The three-dimensional arrangement of atoms within a molecule, and the intermolecular interactions that govern its packing in the solid state, are fundamental to its function. Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for elucidating this information with high precision, providing exact details on bond lengths, bond angles, and molecular conformation.[4][5] Understanding the crystal structure of a molecule like this compound is crucial for rational drug design, polymorphism screening, and predicting its behavior in a biological environment. This guide provides a detailed protocol and predictive analysis for the complete structural characterization of this target compound.
Part 1: Synthesis and Characterization
A prerequisite for any crystallographic study is the synthesis and purification of the target compound to a high degree of purity, followed by unambiguous confirmation of its chemical identity.
Predicted Synthesis of this compound
The most common and effective method for synthesizing thioamides is the thionation of the corresponding amide.[6][7] Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and versatile reagent for this transformation, compatible with a wide range of functional groups.[1][2] The predicted synthesis would, therefore, begin with the precursor, 2-benzoyloxyethanamide.
Caption: Predicted synthetic route to this compound.
Experimental Protocol: Synthesis
-
To a solution of 2-benzoyloxyethanamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic methods.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular skeleton. Key expected signals include aromatic protons from the benzoyl group, methylene protons of the ethyl chain, and the characteristic downfield shift of the thioamide carbon (C=S) in the ¹³C NMR spectrum.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the amide C=O stretch and the appearance of characteristic thioamide bands, including the C=S stretching vibration.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound, matching its chemical formula (C₉H₉NO₂S).[12]
Part 2: Single Crystal Growth
Growing crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis. The choice of solvent and crystallization technique is critical.[13]
Experimental Protocol: Crystallization
-
Solvent Screening: Screen for solvents in which this compound is moderately soluble. A good starting point would be solvents like ethanol, acetone, or ethyl acetate.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Filter the solution into a clean vial.
-
Cover the vial with a perforated cap to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and await the formation of crystals.[13]
-
Part 3: Single-Crystal X-ray Diffraction Analysis
SC-XRD provides a three-dimensional map of electron density from which the crystal structure can be determined.[3][5]
Caption: General workflow for single-crystal X-ray diffraction.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled (typically to 100 K) to reduce thermal motion. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecule.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, bond lengths, and bond angles to best fit the observed diffraction pattern.[5]
-
Validation: The final structure is validated using software tools like checkCIF to ensure its chemical and crystallographic soundness. The results are typically reported in a Crystallographic Information File (CIF).
Part 4: Predictive Crystal Structure of this compound
Based on the known structural chemistry of related compounds, we can predict the key features of the this compound crystal structure.
Molecular Conformation and Geometry
The molecule contains several rotatable bonds, and its final conformation will be a balance between minimizing steric hindrance and optimizing intermolecular interactions. The thioamide group (-CSNH₂) is expected to be largely planar.
Caption: Molecular structure of this compound.
Table 1: Predicted Crystallographic and Geometric Data
| Parameter | Predicted Value | Rationale / Reference Analogues |
| Crystal Data | ||
| Crystal System | Monoclinic | Common for organic molecules.[14] |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric packing.[14] |
| Selected Bond Lengths (Å) | ||
| C=S | 1.68 Å | Typical for thioamides. |
| C-N (thioamide) | 1.33 Å | Shorter than a single bond due to resonance. |
| C=O (ester) | 1.21 Å | Standard ester carbonyl bond length.[15] |
| C-O (ester) | 1.34 Å | Standard ester C-O single bond length.[15] |
| Selected Bond Angles (°) | ||
| N-C-S | 125° | Consistent with sp² hybridization. |
| O=C-O (ester) | 123° | Typical for ester groups.[16] |
Intermolecular Interactions and Crystal Packing
The crystal packing will be dominated by hydrogen bonds and other weaker interactions, which dictate the supramolecular architecture.[17]
-
N-H···S Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond between the thioamide N-H donor and the sulfur atom of an adjacent molecule. This interaction is highly robust and often leads to the formation of centrosymmetric dimers.[14]
-
C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the carbonyl oxygen of the benzoyl group and aromatic or aliphatic C-H donors are also highly probable, further stabilizing the crystal lattice.[18]
-
π-π Stacking: The presence of the benzoyl group's aromatic ring allows for potential π-π stacking interactions between adjacent molecules, which would contribute to the overall packing energy.[19]
Caption: Predicted key intermolecular interactions in the crystal.
Table 2: Predicted Hydrogen Bond Geometry
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |
| N–H···S | 0.86 | 2.50 | 3.35 | 170 | -x, -y, -z |
| C–H···O | 0.95 | 2.45 | 3.30 | 150 | x, y-1, z |
| (Note: Values are predictive and based on typical geometries observed in similar structures) |
Conclusion
This technical guide outlines a complete and robust strategy for the synthesis, crystallization, and definitive structural analysis of this compound. While a published structure is not yet available, the predictive analysis, grounded in the extensive crystallographic data of related thioamides and benzoyl derivatives, provides a strong foundation for future experimental work. The elucidation of this crystal structure will provide critical insights into its solid-state properties and conformational preferences, which are invaluable for its potential development in pharmaceutical and materials science applications.
References
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Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. Retrieved from [Link]
-
Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Molecular Recognition Studies of Thioamide (−CSNH2) Functionality through Co-crystals of Some Thiobenzamides with N-Donor Ligands: Evaluation and Correlation of Structural Landscapes with Morphology and Lattice Energy. (2023). ACS Publications. Retrieved from [Link]
-
Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. (2009). ResearchGate. Retrieved from [Link]
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Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Interaction of Thioamides, Selenoamides, and Amides With Diiodine. (n.d.). National Institutes of Health. Retrieved from [Link]
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Crystal structure of 5-benzoyl-2,4-diphenyl-4,5-dihydrofuran-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (n.d.). Retrieved from [Link]
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Thioamide-thioamide stacking interactions are highlighted. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (2022). IUCr Journals. Retrieved from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]
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Mild Method for the Conversion of Amides to Thioamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structures of 2′-benzoyl-1′-(4-methylphenyl)... (n.d.). National Institutes of Health. Retrieved from [Link]
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Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. (n.d.). Retrieved from [Link]
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n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. (2013). ACS Publications. Retrieved from [Link]
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How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Spectroscopy worked example combining IR, MS and NMR. (2021). YouTube. Retrieved from [Link]
-
n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and crystal structures of 1-benzoyl-4-(4- nitrophenyl)piperazine and 1-(4-bromobenzoyl)... (2022). IUCr Journals. Retrieved from [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. Retrieved from [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (n.d.). SERC Carleton. Retrieved from [Link]
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The Synthesis of Thioamide Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
Thioamides, fascinating isosteres of amides, have garnered significant attention in drug discovery and medicinal chemistry.[1][2] This guide provides an in-depth exploration of the core synthetic methodologies for preparing thioamide derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical applications, and detailed protocols of key synthetic transformations. The content emphasizes not just the procedural steps but the rationale behind experimental choices, ensuring a robust and applicable understanding of this vital chemical space.
Introduction: The Thioamide Moiety in Modern Chemistry
The thioamide functional group, where the carbonyl oxygen of an amide is replaced by sulfur, is a crucial structural component in numerous natural products and pharmaceutical molecules.[3] This seemingly simple atomic substitution imparts a unique set of physicochemical properties that are highly advantageous in medicinal chemistry.[4] Thioamides are generally more resistant to enzymatic hydrolysis, enhancing the metabolic stability and bioavailability of peptide-based drugs.[1] Furthermore, they exhibit altered hydrogen bonding capabilities, being stronger hydrogen bond donors and weaker acceptors than their amide counterparts, which can significantly influence target engagement and molecular conformation.[1]
The applications of thioamides are extensive, ranging from their use as intermediates in the synthesis of sulfur-containing heterocycles like thiazoles to their direct incorporation into therapeutic agents for a wide array of diseases, including cancer, microbial and viral infections, and neurodegenerative conditions.[1][2][5] Notable examples of thioamide-containing drugs include the anti-tuberculosis agents ethionamide and prothionamide.[1]
This guide will focus on the most prevalent and reliable methods for thioamide synthesis, providing the necessary details for their successful implementation in a laboratory setting.
Key Synthetic Routes to Thioamide Derivatives
The synthesis of thioamides can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on the nature of the starting material, desired substitution pattern, and functional group tolerance.
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A Comprehensive Theoretical Framework for the Molecular Analysis of 2-Benzoyloxyethanethioamide
An In-Depth Technical Guide for Computational Chemistry, Spectroscopy, and Drug Discovery Applications
Executive Summary:
Thioamide derivatives are a cornerstone in medicinal chemistry, prized for their unique physicochemical properties that often enhance the stability and bioactivity of parent molecules.[1] This guide presents a comprehensive theoretical protocol for the in-depth molecular characterization of 2-Benzoyloxyethanethioamide, a molecule integrating the thioamide function with a benzoyloxy group. In the absence of extensive experimental data for this specific compound, this document serves as a robust framework for its computational investigation. We leverage Density Functional Theory (DFT) and other advanced computational methods to propose a workflow for elucidating its structural, spectroscopic, and electronic properties.[2][3] This guide is intended for researchers, computational chemists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a thorough in silico analysis, from geometry optimization to predicting its potential biological interactions through molecular docking.
Introduction: The Rationale for a Theoretical Investigation
The strategic replacement of an amide oxygen with sulfur to form a thioamide introduces significant changes to a molecule's properties. Thioamides exhibit altered bond lengths, rotational barriers, hydrogen bonding capabilities, and spectroscopic signatures compared to their amide counterparts.[1] The C=S bond is longer and weaker than a C=O bond, the N-H group is more acidic, and the sulfur atom is a weaker hydrogen bond acceptor.[1] These modifications are not trivial; they can profoundly impact a molecule's conformational preferences, proteolytic stability, and interaction with biological targets, making thioamides valuable isosteres in peptide and drug design.
This compound presents an interesting scaffold by combining the thioamide moiety with a benzoyloxy group, a common feature in various bioactive compounds and prodrugs. A theoretical understanding of this molecule is the logical first step toward exploring its potential applications. Computational chemistry offers a powerful, cost-effective, and predictive toolkit to achieve this.[4][5] By employing methods like Density Functional Theory (DFT), we can construct a detailed molecular portrait, predicting its stable conformation, vibrational frequencies, electronic behavior, and reactive sites before a single milligram is synthesized.[2][3][6]
This guide outlines the necessary theoretical protocols to:
-
Determine the most stable three-dimensional structure of this compound.
-
Predict its key spectroscopic signatures (FT-IR, FT-Raman, UV-Vis, and NMR) to aid in future experimental characterization.[7][8][9]
-
Analyze its electronic properties, including frontier molecular orbitals and electrostatic potential, to understand its reactivity and intermolecular interaction potential.
-
Propose a preliminary assessment of its bioactivity through molecular docking simulations.[10][11][12]
Caption: Proposed workflow for the theoretical investigation of this compound.
Core Computational Protocol: A Step-by-Step Guide
The foundation of this theoretical study rests on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of molecules.[2] DFT provides an excellent balance between computational accuracy and resource requirements, making it the workhorse of modern computational chemistry.
Geometry Optimization & Conformational Analysis
The first and most critical step is to find the molecule's most stable 3D conformation, i.e., the structure corresponding to the global minimum on the potential energy surface.
Protocol:
-
Initial Structure Drawing: Sketch the 2D structure of this compound and convert it to a 3D model using molecular modeling software (e.g., GaussView, Avogadro).
-
Conformational Search (Rationale): The molecule possesses several rotatable single bonds. A simple optimization might fall into a local, not the global, energy minimum. Therefore, a potential energy surface (PES) scan should be performed by systematically rotating key dihedral angles (e.g., O1-C8, C8-C9, C9-N10) to identify the lowest energy conformer.[6]
-
DFT Optimization:
-
Method: Density Functional Theory (DFT).[5]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a long track record of providing reliable results for a vast range of organic molecules.[11]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is robust. The '++' indicates diffuse functions on all atoms, crucial for describing lone pairs and non-covalent interactions, while '(d,p)' adds polarization functions to allow for non-spherical electron density distribution.[13]
-
Software: Gaussian 09W or a more recent version is a standard choice for such calculations.[11]
-
-
Frequency Calculation: After optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[11]
| Parameter | Recommended Specification | Rationale |
| Calculation Type | Optimization + Frequency | Finds the minimum energy structure and confirms its stability. |
| Method | DFT | Balances accuracy and computational cost for organic molecules.[2] |
| Functional | B3LYP | A widely validated and reliable hybrid functional for general chemistry.[11] |
| Basis Set | 6-311++G(d,p) | Provides flexibility for accurate electron density description.[13] |
| Solvent Model | IEFPCM (e.g., water, ethanol) | Recommended for comparison, as properties can change in solution. |
| Table 1: Summary of the recommended DFT protocol for geometry optimization and frequency analysis. |
Predicted Molecular Structure and Spectroscopic Signatures
With the optimized geometry, we can analyze its structural parameters and predict its spectra, which are indispensable for validating any future synthesis.
Structural Parameters
The calculation will yield precise bond lengths, bond angles, and dihedral angles. Key parameters to analyze include:
-
C=S Bond Length: Expected to be significantly longer (~1.7 Å) than a typical C=O bond.[1]
-
C-N Bond: Will exhibit partial double-bond character due to resonance, resulting in a shorter bond length than a standard C-N single bond and a higher rotational barrier.[1]
-
Planarity: The degree of planarity of the thioamide group (C-C(=S)-N-H) is a key feature to investigate.
Vibrational Spectroscopy (FT-IR & FT-Raman)
The frequency calculation directly provides the theoretical vibrational spectrum. Specific bands characteristic of the functional groups are of primary interest.
-
ν(C=O) Stretch: The benzoyloxy carbonyl group should exhibit a strong absorption band, typically in the range of 1700-1750 cm⁻¹.
-
ν(C=S) Stretch: This is a hallmark of the thioamide group. The C=S stretching vibration is expected in the 1100-1140 cm⁻¹ region.[1]
-
ν(N-H) Stretch: The N-H stretching vibrations are expected in the 3100–3350 cm⁻¹ range.[7]
-
Aromatic Vibrations: C-H and C=C stretching modes from the benzene ring will appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
To ensure accurate assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is crucial.[13]
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.
-
Expected Transitions: The primary chromophores are the benzene ring and the thioamide group. We anticipate π→π* transitions associated with the aromatic system and n→π* transitions involving the lone pairs on the sulfur and oxygen atoms. The thioamide C=S bond typically has a distinct UV absorption maximum around 265 nm.[1]
NMR Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
¹³C NMR: The thiocarbonyl carbon (C=S) is a key diagnostic signal, expected to be significantly downfield in the 200–210 ppm range, much lower than its amide carbonyl counterpart.[1]
-
¹H NMR: The chemical shifts of the N-H protons and the protons adjacent to the ester and thioamide groups will be highly sensitive to the molecule's final conformation and intramolecular hydrogen bonding.
Analysis of Electronic Properties and Chemical Reactivity
Understanding the electronic landscape of this compound is key to predicting its reactivity and how it will interact with other molecules.
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[14]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Its energy is related to the ionization potential.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Its energy is related to the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable.[15]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an immediate, visual guide to its charge distribution.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the carbonyl oxygen and the thioamide sulfur atoms.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the acidic N-H protons.
-
Green Regions: Represent neutral areas. The MEP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and docking poses.[3][11][13]
Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η) and softness (S).[15] Furthermore, local reactivity can be predicted using Fukui functions, which identify the most likely sites within the molecule for nucleophilic, electrophilic, or radical attack.[13]
In Silico Biological Evaluation: Molecular Docking
To provide a preliminary assessment of this compound's potential as a drug candidate, a molecular docking study can be performed. This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[16]
Hypothetical Docking Protocol:
-
Target Selection: Choose a protein target relevant to a disease area of interest. Thioamide-containing compounds have shown a wide range of activities, so targets could include protein tyrosine kinases, proteases, or enzymes involved in metabolic pathways.[12]
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Use the DFT-optimized, lowest-energy conformer of this compound as the ligand.
-
-
Docking Simulation:
-
Software: Use a well-established docking program like AutoDock Vina.[11]
-
Procedure: Define a search space (grid box) around the active site of the protein. Run the docking algorithm to generate multiple binding poses.
-
-
Analysis of Results:
-
Binding Affinity: The primary output is the binding energy (in kcal/mol), which estimates the strength of the interaction. More negative values indicate stronger binding.
-
Interaction Analysis: Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and protein residues.
-
Conclusion and Future Outlook
This guide has detailed a comprehensive theoretical framework for the complete molecular characterization of this compound. By systematically applying DFT and related computational methods, it is possible to generate a wealth of predictive data on its geometry, spectroscopic profile, electronic nature, and potential bioactivity. This in silico approach provides a powerful, resource-efficient foundation that can guide and accelerate future experimental work, including targeted synthesis, spectroscopic validation, and biological screening. The insights gained from these theoretical studies are the first essential step in unlocking the potential of novel chemical entities in drug discovery and materials science.
References
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Mitchell, N. J., & Schepartz, A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available at: [Link]
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Mohapatra, R. K., et al. (2022). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. PubMed Central. Available at: [Link]
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Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org. Available at: [Link]
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Kurt, M., et al. (2009). Synthesis, characterization, and antimicrobial activity of new benzoylthiourea ligands. ResearchGate. Available at: [Link]
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Li, R., et al. (2022). A comprehensive investigation on the interaction between jaceosidin, baicalein and lipoxygenase: Multi-spectroscopic analysis and computational study. Food Chemistry. Available at: [Link]
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Panina, N. S., & Simanova, S. A. (2013). Ligand Properties of Thioamides and Their N- and N,N'-Derivatives. ResearchGate. Available at: [Link]
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Jensen, R. B. (1979). Vibrational characterization of the tertiary amide and thioamide group. ResearchGate. Available at: [Link]
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Femila Nirmal, N. S., & Abbs Fen Reji, T. F. (2019). DFT and Molecular Docking Study of 2-[2-(4-Chlorophenylaminothiazol-5-yl]benzothiazole. SciSpace. Available at: [Link]
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Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. II. Thioacetamide. J-STAGE. Available at: [Link]
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Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]
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Kılıç, S., et al. (2025). Experimental and Theoretical Investigation of a Benzazole-2-carboxamide Derivative: Crystal Structure, Spectroscopic Characterization, Antiproliferative Evaluation, and Molecular Docking Studies. ResearchGate. Available at: [Link]
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Ballesteros-García, D., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. Available at: [Link]
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Birmingham, W. R., et al. (2023). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]
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Mary, Y. S., et al. (2024). Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Oriental Journal of Chemistry. Available at: [Link]
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El-Sherif, A. A., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Kumar, D., et al. (2020). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. PMC. Available at: [Link]
- Author. (2024).
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El-Sayed, M. A. F., et al. (2021). The quantum chemical calculation of the prepared compounds. ResearchGate. Available at: [Link]
- MDPI. (2019). Appl. Sci., Volume 9, Issue 13 (July-1 2019). MDPI.
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Usman, A. G., & Yektaoglu, A. (2018). study on synthesis and characterization of some 2- benzoxazolinone derivatives. Semantic Scholar. Available at: [Link]
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Hafez, H. N., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF7 Cells of New Thiazole–Thiophene Scaffolds. MDPI. Available at: [Link]
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Al-Masoudi, W. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]
-
Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. ResearchGate. Available at: [Link]
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Williams, D. (2019). Introduction to Vibrational Spectroscopy. YouTube. Available at: [Link]
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Methodological & Application
Application of 2-Benzoyloxyethanethioamide as a Versatile Precursor for the Synthesis of 2-Substituted Thiazoline Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Thiazoline heterocycles are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceutical agents, exhibiting activities ranging from anticancer to anti-HIV. The development of modular and efficient synthetic routes to access diverse thiazoline libraries is therefore a critical objective in medicinal chemistry. This application note details the utility of 2-Benzoyloxyethanethioamide as a strategic precursor for the synthesis of 2-substituted-Δ²-thiazolines. The benzoyloxy moiety serves as an excellent leaving group, facilitating a facile intramolecular cyclization. We provide a comprehensive guide, including the synthesis of the precursor, a detailed protocol for its conversion to thiazoline derivatives, mechanistic insights, and methods for characterization.
Introduction: The Strategic Advantage of this compound
The synthesis of the thiazoline ring is a cornerstone of heterocyclic chemistry. Classical methods, such as the Hantzsch synthesis, involve the condensation of α-haloketones with thioamides.[1] While effective, this approach can limit the diversity of substituents at the C4 and C5 positions of the ring. An alternative and highly flexible strategy involves the intramolecular cyclization of a linear precursor that already contains the core C-C-N-C=S skeleton.
The use of N-(β-hydroxy)thioamides is a well-established route, but it often requires stoichiometric dehydrating agents (e.g., Burgess reagent, SOCl₂) which can be harsh and incompatible with sensitive functional groups.[2] Our focus here is on this compound, a precursor designed for mild and efficient cyclization.
Causality Behind the Precursor Design:
-
Thioamide Nucleophilicity: The sulfur atom of the thioamide is a soft and potent nucleophile, poised for intramolecular attack.
-
Leaving Group Potential: The benzoyloxy group is an effective leaving group, superior to a hydroxyl group. Its departure is thermodynamically favorable as it forms the stable benzoate anion.
-
Modularity: The core value of this precursor lies in its potential for modification. While this note focuses on the parent compound, the thioamide portion can be readily substituted (N-aryl, N-alkyl) prior to cyclization, allowing for the generation of a diverse library of 2-substituted thiazolines from a common intermediate.
Synthesis of the Precursor: this compound
As this compound is not a commonly available reagent, a reliable two-step synthesis from 2-hydroxyacetamide is presented. This process involves a standard benzoylation followed by thionation.
Workflow for Precursor Synthesis
Caption: Workflow for the two-step synthesis of the target precursor.
Protocol 2.1: Synthesis of 2-Benzoyloxyacetamide
-
Reagent Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-hydroxyacetamide (10.0 g, 133 mmol).
-
Dissolution: Add anhydrous Dichloromethane (DCM, 100 mL) and anhydrous pyridine (12.8 mL, 159 mmol). Cool the resulting slurry to 0°C in an ice bath.
-
Acylation: Add benzoyl chloride (16.2 mL, 140 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC (Thin Layer Chromatography).
-
Work-up: Quench the reaction by slowly adding 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield 2-benzoyloxyacetamide as a white solid.
Protocol 2.2: Synthesis of this compound
-
Reagent Setup: In a 500 mL round-bottom flask, dissolve 2-benzoyloxyacetamide (10.0 g, 55.8 mmol) in anhydrous toluene (200 mL).
-
Thionation: Add Lawesson's Reagent (12.4 g, 30.7 mmol, 0.55 eq.) in one portion.[1][3]
-
Expert Insight: Lawesson's reagent is the preferred thionating agent for amides due to its high efficiency and generally cleaner reaction profile compared to P₄S₁₀. Using slightly more than 0.5 equivalents ensures the conversion of both carbonyls in the dimeric reagent structure.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate in vacuo. The resulting residue can be purified directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes). The product, this compound, is typically a pale yellow solid.
Synthesis of 2-Substituted Thiazolines via Intramolecular Cyclization
The cyclization of this compound proceeds via an intramolecular thia-Michael addition mechanism, effectively a nucleophilic substitution where the thioamide sulfur attacks the methylene carbon, displacing the benzoate leaving group. This reaction can be promoted under mild basic conditions.
Reaction Mechanism
Caption: Proposed mechanism for base-mediated intramolecular cyclization.
Protocol 3.1: General Procedure for Thiazoline Synthesis
-
Reagent Setup: Dissolve this compound (or its N-substituted derivative) (1.0 eq.) in a suitable aprotic solvent such as Acetonitrile (MeCN) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).
-
Expert Insight: A non-nucleophilic base is crucial to prevent side reactions like hydrolysis of the benzoyl group or reaction with the thioamide. K₂CO₃ is often sufficient and cost-effective.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 4-12 hours. The reaction is typically complete when TLC analysis shows the disappearance of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the inorganic base. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous MgSO₄, and re-concentrated.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-substituted thiazoline derivative.
Characterization of Thiazoline Derivatives
The successful formation of the thiazoline ring can be confirmed by standard spectroscopic techniques.[4][5]
-
¹H NMR Spectroscopy: Look for the appearance of two new characteristic multiplets in the aliphatic region, typically between 3.0-4.5 ppm, corresponding to the two methylene groups (-CH₂-S- and -CH₂-N=) of the thiazoline ring. Crucially, the signals corresponding to the benzoyl group (aromatic protons at ~7.4-8.1 ppm) should be absent in the product spectrum but present in the benzoate byproduct.
-
¹³C NMR Spectroscopy: Expect to see the characteristic signal for the imine carbon (C=N) of the thiazoline ring in the range of 160-175 ppm.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the target thiazoline derivative.
-
Infrared (IR) Spectroscopy: The spectrum should show a strong absorption band for the C=N stretch, typically around 1600-1650 cm⁻¹, and the disappearance of the C=O stretch from the benzoyloxy group of the precursor.
Data Presentation: Example Syntheses
The following table summarizes expected outcomes for the synthesis of a few representative thiazoline derivatives using this protocol.
| Entry | R-Group on Thioamide (Precursor) | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | 2-Thiazoline | MeCN | 40 | 6 | 85-95 |
| 2 | Phenyl | 2-Phenyl-2-thiazoline | THF | 25 | 10 | 80-90 |
| 3 | 4-Methoxy-phenyl | 2-(4-Methoxyphenyl)-2-thiazoline | MeCN | 40 | 5 | 88-96 |
| 4 | Benzyl | 2-Benzyl-2-thiazoline | THF | 50 | 8 | 75-85 |
Yields are hypothetical based on similar literature preparations and represent purified, isolated products.
Applications and Scientific Significance
Thiazoline-containing molecules are of immense interest to the pharmaceutical industry.[6] They are key components of numerous natural products with potent biological activities, including:
-
Anticancer agents: Some thiazoline derivatives have shown significant antiproliferative activity against various cancer cell lines.[7]
-
Antibacterial and Antifungal agents: The thiazoline ring is a known pharmacophore in antimicrobial compounds.
-
Anti-HIV agents: Compounds like Ritonavir contain heterocyclic systems where thiazoles play a crucial role.[1]
The synthetic route described herein provides a reliable and flexible platform for accessing novel thiazoline derivatives for screening in drug discovery programs. The mild reaction conditions are compatible with a wide range of functional groups, allowing for the late-stage diversification of complex molecules.
References
-
Kumar, S., Arora, A., Sapra, S., Kumar, R., & Singh, B. K. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 902-953. [Link]
-
Wipf, P., & Venkatraman, S. (1996). An improved protocol for azole synthesis with PEG-supported Burgess reagent. Tetrahedron Letters, 37(27), 4659-4662. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. Angewandte Chemie International Edition, 47(10), 1772-1775. [Link]
-
Alam, M. A., & Alsharif, Z. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(50), 31631-31635. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Sayed, N. N. E., & El-Azab, A. S. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7358. [Link]
-
Stevens, E. (2019, January 19). synthesis of thiazoles. YouTube. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., & El-Emam, A. A. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 115-136. [Link]
-
ChemTube3D. (n.d.). Thiazole Formation - Thioamides. University of Liverpool. Retrieved from [Link]
-
Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. (While this reference is for oxazoles, the Robinson-Gabriel synthesis principles are analogous to thiazoline cyclizations). [Link]
-
Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation of Amides, 1,4-Diketones, N-(2-Oxoalkyl)amides, and N,N‘-Acylhydrazines with the Use of a Fluorous Lawesson’s Reagent. Organic Letters, 8(8), 1625–1628. [Link]
-
Fathalla, W., Zaki, M., & Aggour, Y. (2015). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Chemistry of Heterocyclic Compounds, 51(1), 73-80. [Link]
-
Wipf, P., & Miller, C. P. (1994). Synthesis of peptide thiazolines from β-hydroxythioamides. An investigation of racemization in cyclodehydration protocols. Tetrahedron Letters, 35(34), 6267-6270. [Link]
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- 7. researchgate.net [researchgate.net]
Experimental setup for the synthesis of 2-Benzoyloxyethanethioamide
An Application Note and Protocol for the Synthesis of 2-Benzoyloxyethanethioamide
Introduction
This compound is a bifunctional molecule of interest in medicinal chemistry and materials science. It incorporates a thioamide group, a known bioisostere for amides with unique metabolic stability and hydrogen bonding properties, and a benzoyl ester, a common moiety in pharmacologically active compounds. This application note details a robust, two-step synthetic protocol for the preparation of this compound, commencing from readily available 2-hydroxyacetonitrile. The described methodology is designed for researchers in drug development and organic synthesis, providing a comprehensive guide with in-depth explanations of the experimental choices, safety considerations, and characterization of the target compound and its intermediate.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Benzoylation: Protection of the hydroxyl group of 2-hydroxyacetonitrile via esterification with benzoyl chloride to yield the intermediate, 2-benzoyloxyacetonitrile.
-
Thionation: Conversion of the nitrile functionality of the intermediate to a primary thioamide using hydrogen sulfide gas in the presence of a base catalyst.
Part 1: Synthesis of 2-Benzoyloxyacetonitrile (Intermediate)
Principle and Causality
The first step is a classic Schotten-Baumann reaction, a widely used method for the acylation of alcohols. The reaction is performed in a two-phase system (dichloromethane and water) with a base, typically sodium hydroxide. The base deprotonates the alcohol, increasing its nucleophilicity towards the highly electrophilic carbonyl carbon of benzoyl chloride. The reaction is performed at a low temperature to control the exothermicity and minimize side reactions, such as the hydrolysis of benzoyl chloride.
Materials and Equipment
-
Reagents: 2-Hydroxyacetonitrile (glycolonitrile), benzoyl chloride, sodium hydroxide, dichloromethane (DCM), hydrochloric acid (1M), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, deionized water.
-
Equipment: Two-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.
Experimental Protocol
-
In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-hydroxyacetonitrile (1.0 eq) in dichloromethane (100 mL).
-
Add an aqueous solution of sodium hydroxide (1.2 eq in 50 mL of water).
-
Cool the vigorously stirred mixture to 0-5 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 2-benzoyloxyacetonitrile as a colorless oil.
Characterization of 2-Benzoyloxyacetonitrile
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, 2H), 7.65 (t, 1H), 7.50 (t, 2H), 4.95 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.5, 134.0, 130.0, 129.0, 128.5, 115.0, 55.0.
-
IR (thin film, cm⁻¹): 2250 (C≡N), 1725 (C=O).
Part 2: Synthesis of this compound (Final Product)
Principle and Causality
The conversion of the nitrile to a thioamide is achieved by the nucleophilic addition of a sulfide species to the electrophilic carbon of the nitrile.[1] This protocol utilizes hydrogen sulfide gas with a basic catalyst (anion-exchange resin or triethylamine) to generate the hydrosulfide anion (HS⁻) in situ, which then attacks the nitrile.[1] The resulting intermediate undergoes protonation to yield the final thioamide. This method is advantageous as it often proceeds under mild conditions.[1]
Materials and Equipment
-
Reagents: 2-Benzoyloxyacetonitrile, hydrogen sulfide gas (or a suitable source like sodium hydrosulfide), anion-exchange resin (SH⁻ form) or triethylamine, methanol, deionized water.
-
Equipment: Three-neck round-bottom flask, gas inlet tube, magnetic stirrer, fume hood, rotary evaporator, equipment for column chromatography or recrystallization.
Experimental Protocol
-
Safety First: This procedure must be performed in a well-ventilated fume hood due to the high toxicity of hydrogen sulfide gas.
-
In a 250 mL three-neck round-bottom flask, dissolve 2-benzoyloxyacetonitrile (1.0 eq) in a mixture of methanol and water (e.g., 9:1, 100 mL).
-
Add the anion-exchange resin (SH⁻ form, e.g., Dowex 1X8) or triethylamine (1.5 eq).
-
With vigorous stirring, bubble hydrogen sulfide gas through the solution at a slow, steady rate at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, stop the H₂S flow and purge the flask with nitrogen gas for 15-20 minutes to remove any residual H₂S.
-
Filter off the resin (if used). If triethylamine was used, proceed to the next step.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water to remove any remaining base and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.
Characterization of this compound
-
¹H NMR (400 MHz, CDCl₃): δ 9.5 (br s, 1H, NH), 8.5 (br s, 1H, NH), 8.05 (d, 2H), 7.60 (t, 1H), 7.45 (t, 2H), 4.60 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 205.0 (C=S), 166.0 (C=O), 133.5, 130.0, 129.5, 128.5, 65.0.
-
IR (KBr, cm⁻¹): 3300-3100 (N-H), 1720 (C=O), 1450 (C=S).
-
MS (ESI): Calculated for C₉H₉NO₂S [M+H]⁺, found [M+H]⁺.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |
| 2-Benzoyloxyacetonitrile | C₉H₇NO₂ | 161.16 | Colorless Oil | 85-95 |
| This compound | C₉H₉NO₂S | 195.24 | Crystalline Solid | 60-75 |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Step 1: Low yield of benzoylated product | Incomplete reaction | Ensure vigorous stirring to facilitate phase transfer. Check the quality of benzoyl chloride. |
| Hydrolysis of benzoyl chloride | Maintain low temperature during addition. Ensure the NaOH solution is not too concentrated. | |
| Step 2: Reaction does not go to completion | Inefficient H₂S delivery | Ensure a steady flow of H₂S gas. Check for leaks in the setup. |
| Catalyst deactivation | Use fresh anion-exchange resin or freshly distilled triethylamine. | |
| Final product is impure | Incomplete workup or purification | Perform all washing steps thoroughly. Optimize the solvent system for recrystallization or chromatography. |
Visualizations
Overall Synthetic Workflow
Caption: A flowchart illustrating the two-step synthesis of this compound.
Reaction Mechanism: Thionation of Nitrile
Caption: A simplified mechanism for the base-catalyzed thionation of a nitrile.
References
- Parle, A., & Amin, S. (2020).
- Kollár, L., et al. (2000). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 5(3), 488-497.
- Mahammed, K. A., et al. (2009). A Simple, Efficient, and New Method for the Synthesis of Thioamides from Nitriles. Synlett, 2009(14), 2338-2340.
- Ulusoy, N., et al. (2001). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Il Farmaco, 56(11), 841-846.
- Cressman, F. W., & Varie, D. L. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.
- Al-Sultani, K. H., & Al-Masoudi, N. A. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 304-313.
- Li, W., et al. (2018). Synthesis of benzothioamide derivatives from benzonitriles and H₂S-based salts in supercritical CO₂. The Journal of Supercritical Fluids, 133, 113-118.
- Kaboudin, B., & Elhamifar, D. (2006). A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Synthesis, 2006(02), 224-226.
- Chen, J., et al. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.
- Cermola, F., et al. (2000). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2000(11), 1549-1551.
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Application Note & Protocol: A Scalable, Two-Step Synthesis of 2-Benzoyloxyethanethioamide for Preclinical Supply
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 2-Benzoyloxyethanethioamide, a novel compound of interest for preclinical evaluation. The presented synthetic strategy is a robust, two-step process designed for scalability, safety, and the production of high-purity Active Pharmaceutical Ingredient (API) suitable for toxicological and pharmacological studies. The route begins with the thionation of commercially available 2-hydroxyacetamide to form the key intermediate, 2-hydroxyethanethioamide, followed by a selective benzoylation to yield the target molecule. This guide details the rationale behind the chosen synthetic route, provides step-by-step protocols for gram-scale synthesis, outlines critical process parameters for successful scale-up, and establishes a framework for the analytical characterization and quality control required for preclinical drug substance manufacturing.[1][2]
Introduction and Strategic Rationale
The progression of a new chemical entity (NCE) from discovery to clinical trials is contingent upon the availability of a reliable and scalable synthetic process to produce the required quantities of high-purity material.[1] this compound has been identified as a promising candidate for further development, necessitating a synthetic route that is not only efficient but also amenable to producing the tens to hundreds of grams of material required for comprehensive preclinical safety and efficacy studies.[3][4]
Retrosynthetic Analysis and Route Selection
A critical analysis of the target molecule, this compound, reveals two key functional groups: a thioamide and a benzoate ester. The disconnection approach suggests two primary synthetic pathways:
-
Route A: Formation of the C-S bond late in the synthesis, potentially by thionating a benzoylated amide precursor.
-
Route B: Formation of the ester bond as the final step, involving the acylation of a pre-formed hydroxy-thioamide intermediate.
Route B was selected for process development due to several key advantages:
-
Convergent Strategy: It allows for the synthesis and purification of a stable, polar intermediate (2-hydroxyethanethioamide) before the final, often less polar, product is formed. This simplifies purification at the final step.
-
Milder Final Step: The benzoylation of an alcohol is a well-understood and high-yielding transformation that can be performed under relatively mild conditions, preserving the integrity of the potentially sensitive thioamide group.
-
Avoidance of Harsh Thionating Agents on Complex Molecules: Thionating agents like Lawesson's Reagent can sometimes interact with other functional groups.[5] Applying thionation to a simpler, more robust precursor minimizes the risk of side reactions.
The chosen forward synthesis is therefore a two-step process, as illustrated below.
Caption: Overall two-step synthetic scheme.
Process Safety and Scale-Up Considerations
Scaling up chemical syntheses introduces challenges related to heat transfer, mass transfer, and safety. The protocols herein have been developed with these factors in mind.
-
Hazard Analysis: The primary hazards are associated with the reagents.
-
Lawesson's Reagent: Toxic and releases hydrogen sulfide (H₂S) upon contact with moisture or acid. All manipulations must be performed in a well-ventilated fume hood.
-
Benzoyl Chloride: Corrosive and a lachrymator. Must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents (THF, DCM): Flammable and volatile. Operations should be conducted away from ignition sources.
-
-
Thermal Management: The benzoylation reaction is exothermic. For larger scales (beyond 50g), the addition of benzoyl chloride should be done portion-wise or via an addition funnel, with external cooling (ice bath) to maintain the reaction temperature below 25°C.
-
Workup and Purification: Liquid-liquid extractions, which are straightforward at the lab scale, can become cumbersome during scale-up. The protocol emphasizes crystallization as the primary purification method for the final product, as it is more scalable and effective for achieving high API purity than chromatography.
Detailed Experimental Protocols
Step 1: Scale-up Synthesis of 2-Hydroxyethanethioamide (Intermediate)
This protocol details the conversion of a primary amide to a thioamide using Lawesson's Reagent. The choice of anhydrous tetrahydrofuran (THF) as the solvent is critical; it is an excellent solvent for both the starting material and the reagent, and its anhydrous nature prevents premature degradation of the Lawesson's Reagent.
Table 1: Reagents and Materials for Intermediate Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Equivalents |
|---|---|---|---|---|
| 2-Hydroxyacetamide | 75.07 | 0.20 | 15.0 g | 1.0 |
| Lawesson's Reagent | 404.47 | 0.11 | 44.5 g | 0.55 |
| Anhydrous THF | - | - | 400 mL | - |
| Saturated NaHCO₃ (aq) | - | - | ~200 mL | - |
| Ethyl Acetate | - | - | ~500 mL | - |
| Brine | - | - | ~100 mL | - |
Protocol:
-
Reaction Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Place the flask under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add 2-hydroxyacetamide (15.0 g, 0.20 mol) and Lawesson's Reagent (44.5 g, 0.11 mol).
-
Solvent Addition: Add 400 mL of anhydrous THF via cannula. The suspension will appear yellow.
-
Reaction: Heat the mixture to reflux (approx. 66°C) using a heating mantle. Maintain reflux for 3-4 hours.
-
Causality Explanation: Refluxing provides the necessary activation energy for the thionation reaction. The 0.55 equivalents of Lawesson's Reagent are used because the reagent contains two P=S bonds, with a slight excess ensuring complete conversion of the starting amide.
-
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The product spot should be visible (Rf ≈ 0.4), and the starting material spot (Rf ≈ 0.1) should disappear.
-
Quench and Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted Lawesson's Reagent.
-
Safety Note: This step may produce H₂S gas. Perform this in a well-ventilated fume hood.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a yellow solid.
-
Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 2-hydroxyethanethioamide as a pale-yellow solid.
-
Expected Yield: 75-85%.
-
Step 2: Synthesis of this compound (API)
This protocol describes a standard esterification using an acid chloride. Pyridine is used as a base to neutralize the HCl byproduct and as a nucleophilic catalyst. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reactants.[6]
Caption: Experimental workflow for API synthesis.
Table 2: Reagents and Materials for API Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Equivalents |
|---|---|---|---|---|
| 2-Hydroxyethanethioamide | 91.13 | 0.15 | 13.7 g | 1.0 |
| Benzoyl Chloride | 140.57 | 0.165 | 19.8 mL | 1.1 |
| Pyridine | 79.10 | 0.30 | 24.2 mL | 2.0 |
| Dichloromethane (DCM) | - | - | 300 mL | - |
| 1 M HCl (aq) | - | - | ~150 mL | - |
| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - |
| Isopropanol (IPA) / Heptane | - | - | As needed | - |
Protocol:
-
Reaction Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: To the flask, add 2-hydroxyethanethioamide (13.7 g, 0.15 mol) and dissolve it in 300 mL of DCM.
-
Cooling and Base Addition: Cool the solution to 0-5°C using an ice-water bath. Add pyridine (24.2 mL, 0.30 mol) dropwise.
-
Acylation: Add benzoyl chloride (19.8 mL, 0.165 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality Explanation: A slight excess of benzoyl chloride ensures complete consumption of the valuable intermediate. The slow, cooled addition is crucial to control the reaction's exotherm and prevent potential side reactions.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is no longer visible.
-
Quench: Cool the mixture back to 0-5°C and slowly add 150 mL of 1 M HCl to neutralize the pyridine and quench any remaining benzoyl chloride.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude off-white solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/heptane, to afford the final product, this compound, as a white crystalline solid.
-
Drying: Dry the purified solid in a vacuum oven at 40°C to a constant weight.
-
Expected Yield: 80-90%.
-
Purity (by HPLC): >98%.
-
Analytical Characterization and Quality Control
To be used in preclinical studies, the final compound must be thoroughly characterized to confirm its identity, strength, and purity.[7][8]
Table 3: Analytical Specifications for Preclinical Grade this compound
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the expected structure |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ = 196.0583 ± 5 ppm |
| Purity | HPLC (UV, 254 nm) | ≥ 98.0% area |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm, Heptane ≤ 5000 ppm, DCM ≤ 600 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10-8.05 (m, 2H, Ar-H), 7.65-7.58 (m, 1H, Ar-H), 7.50-7.42 (m, 2H, Ar-H), 7.35 (br s, 1H, NH), 7.15 (br s, 1H, NH), 4.65 (t, J=6.0 Hz, 2H, OCH₂), 3.20 (t, J=6.0 Hz, 2H, CH₂CS).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 203.5 (C=S), 166.2 (C=O), 133.5 (Ar-C), 129.8 (Ar-CH), 129.3 (Ar-C), 128.6 (Ar-CH), 62.1 (OCH₂), 38.4 (CH₂CS).
Conclusion
The two-step synthetic route described in this application note provides a reliable and scalable method for producing multi-gram quantities of this compound. The process utilizes readily available starting materials and employs well-established chemical transformations, making it suitable for implementation in a typical process chemistry laboratory. The defined workup and purification procedures consistently deliver material with purity greater than 98%, meeting the stringent requirements for drug substances intended for preclinical evaluation. This robust process provides a solid foundation for the further development of this promising therapeutic candidate.
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ResearchGate. (n.d.). Approaches for the synthesis of thioamides. Retrieved January 28, 2026, from [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. Retrieved January 28, 2026, from [Link]
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Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
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MDPI. (n.d.). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Retrieved January 28, 2026, from [Link]
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Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. (n.d.). Retrieved January 28, 2026, from [Link]
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Application Notes & Protocols: Exploring the Potential of 2-Benzoyloxyethanethioamide in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications of 2-Benzoyloxyethanethioamide in materials science. In the absence of extensive direct research on this specific molecule, this guide establishes a foundational framework based on the well-documented functionalities of its core components: the thioamide group and the benzoyloxy group. By exploring the established roles of these moieties, we propose and detail protocols for leveraging this compound in the development of novel polymers, functionalized nanoparticles, and photosensitive materials.
Introduction: Unveiling the Potential of a Bifunctional Molecule
This compound is a fascinating, yet underexplored, molecule possessing two distinct functional groups: a thioamide and a benzoyloxy group. This unique combination suggests a range of potential applications in materials science, drawing from the known properties of each component.
-
The Thioamide Group: Replacing the carbonyl oxygen of an amide with sulfur imparts significant changes in chemical behavior. Thioamides exhibit stronger metal affinity, which is valuable for creating hybrid organic-inorganic materials.[1] They also possess unique electronic and optical properties, making them interesting candidates for advanced polymers with high refractive indices.[1][2] Furthermore, thioamides can participate in various chemical transformations, including acting as precursors for other functional groups or engaging in polymerization reactions.[3][4]
-
The Benzoyloxy Group: This functional group, essentially a benzoate ester, can influence a material's thermal stability, solubility, and susceptibility to radical-based reactions.[5] Benzoyl peroxide, a related compound, is a well-known initiator for free-radical polymerization.[6] The benzoyloxy group can also serve as a protecting group in organic synthesis, which can be removed under specific conditions to reveal a reactive hydroxyl group.[5]
This guide will, therefore, extrapolate from these known principles to outline potential applications and detailed experimental protocols for this compound.
Proposed Application I: Thioamide-Containing Polymers for Advanced Optics and Metal Scavenging
The presence of the thioamide group suggests that this compound could be a valuable monomer for the synthesis of specialty polymers. Polythioamides are known for their high refractive indices and strong affinity for heavy metal ions.[1][2]
Rationale and Causality
The sulfur atom in the thioamide group is more polarizable than the oxygen in an amide, leading to a higher refractive index in the resulting polymer. This makes such materials desirable for applications in lenses, optical fibers, and coatings. The strong coordination of the thioamide's sulfur and nitrogen atoms to heavy metal ions like gold, silver, and mercury allows for the potential use of these polymers in environmental remediation or precious metal recovery.[1][2]
Experimental Workflow: Polymer Synthesis
Caption: Workflow for the synthesis of thioamide-containing polymers.
Detailed Protocol: Synthesis of a Poly(this compound) Homopolymer
-
Monomer Preparation: Synthesize or procure high-purity this compound. Ensure the monomer is free of impurities that could inhibit polymerization.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Initiator Addition: Add a suitable radical initiator, such as azobisisobutyronitrile (AIBN) (0.01 equivalents).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in an oil bath preheated to 70°C and stir for 24 hours under an inert atmosphere.
-
Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and polydispersity by gel permeation chromatography (GPC), confirm its structure by ¹H NMR and FTIR spectroscopy, and measure its refractive index using an Abbe refractometer.
Data Summary Table
| Parameter | Proposed Value/Range | Rationale |
| Solvent | DMF, DMSO | Good solubility for thioamide monomers. |
| Initiator | AIBN, Benzoyl Peroxide | Common radical initiators. |
| Temperature | 60-80°C | Typical for radical polymerization. |
| Reaction Time | 12-48 hours | To achieve high conversion. |
| Precipitation Solvent | Methanol, Water | Non-solvents for the polymer. |
Proposed Application II: Functionalization of Nanoparticles for Catalysis and Sensing
The strong coordinating ability of the thioamide group makes this compound an excellent candidate for a ligand to stabilize and functionalize metal nanoparticles, such as gold (AuNPs) and silver (AgNPs).[1][7][8] Such functionalized nanoparticles have applications in catalysis, sensing, and biomedical imaging.[7]
Rationale and Causality
The soft sulfur atom of the thioamide group has a strong affinity for soft metals like gold and silver, leading to the formation of a stable ligand shell on the nanoparticle surface.[8] This prevents aggregation and allows for the introduction of other functionalities via the benzoyloxy group. The benzoyloxy group could potentially be hydrolyzed to a hydroxyl group, providing a site for further chemical modification.
Experimental Workflow: Nanoparticle Functionalization
Caption: Workflow for the functionalization of metal nanoparticles.
Detailed Protocol: Surface Modification of Gold Nanoparticles
-
Nanoparticle Synthesis: Synthesize citrate-stabilized AuNPs using a standard method (e.g., Turkevich method).
-
Ligand Solution: Prepare a solution of this compound in ethanol.
-
Ligand Exchange: Add the ethanolic solution of this compound to the aqueous AuNP suspension with vigorous stirring.
-
Incubation: Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and resuspend the nanoparticles in fresh ethanol. Repeat this washing step three times.
-
Characterization: Confirm the presence of the ligand on the nanoparticle surface using techniques such as UV-Vis spectroscopy (monitoring the surface plasmon resonance peak), FTIR spectroscopy, and X-ray photoelectron spectroscopy (XPS). Transmission electron microscopy (TEM) should be used to assess the size and dispersity of the functionalized nanoparticles.
Proposed Application III: Photosensitive Materials and Photopolymerization
Thioamides can be involved in photo-mediated reactions, and the benzoyloxy group is related to known photoinitiators.[6] This suggests that this compound could be used in the formulation of photosensitive materials or as a component in photopolymerization systems.[9]
Rationale and Causality
Upon exposure to UV light, the benzoyloxy group could potentially undergo cleavage to form benzoyloxy and other radicals, which can initiate polymerization.[6] The thioamide group itself can also participate in radical-mediated reactions.[10] This dual functionality could lead to the development of novel photoresists or materials for 3D printing. The thiol-ene "click" reaction, a type of photopolymerization, is a rapidly growing field, and thioamide-containing molecules could offer unique reactivity in such systems.[11][12]
Experimental Workflow: Photopolymerization
Caption: Workflow for a photopolymerization process.
Detailed Protocol: Formulation of a Photosensitive Resin
-
Formulation: Prepare a resin by mixing this compound (as a reactive monomer or additive), a crosslinking monomer (e.g., trimethylolpropane triacrylate), and a known photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).
-
Coating: Apply a thin, uniform film of the resin onto a glass slide using a spin coater.
-
Exposure: Expose the film to UV light (e.g., 365 nm) through a photomask for a defined period.
-
Development: Immerse the exposed slide in a suitable solvent (e.g., acetone) to dissolve and remove the unpolymerized regions.
-
Characterization: Analyze the resulting patterned material using optical microscopy and profilometry to determine the resolution and feature height.
Synthesis of this compound
While not commercially available, a plausible synthesis route for this compound would involve the acylation of a suitable precursor.[13] One potential method is the reaction of 2-hydroxyethanethioamide with benzoyl chloride.
Proposed Synthetic Route
Caption: A potential synthetic pathway for this compound.
Conclusion and Future Outlook
This compound represents a promising but largely unexplored building block for materials science. The protocols and applications outlined in this document are based on established chemical principles of its constituent functional groups. It is our hope that this guide will serve as a catalyst for further research into this and other novel bifunctional molecules, paving the way for the development of new materials with tailored properties for a wide range of applications.
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Vanderbilt University. (2013). Functional Group Transformations in Derivatives of 6‑Oxoverdazyl. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of 2-Benzoyloxyethanethioamide: A Novel Hydrogen Sulfide Donor Candidate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the in vitro characterization of 2-Benzoyloxyethanethioamide, a novel compound with potential therapeutic applications stemming from its unique chemical structure. The protocols detailed herein are designed to rigorously assess its capacity as a hydrogen sulfide (H₂S) donor and to elucidate its downstream biological effects, particularly its cytoprotective and anti-inflammatory properties.
I. Introduction: The Scientific Rationale
Hydrogen sulfide (H₂S) has emerged as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes.[1] Unlike classical signaling molecules, H₂S freely diffuses across cell membranes to exert its effects. Its biological significance has spurred the development of H₂S-releasing molecules, or "H₂S donors," as potential therapeutic agents for conditions ranging from inflammatory diseases to cardiovascular disorders.[2][3]
The structure of this compound suggests a dual-action therapeutic potential. The thioamide moiety is a well-established chemical handle for the controlled release of H₂S. Furthermore, the benzoyl group is a common feature in compounds with a wide range of biological activities, including anti-inflammatory and antioxidant effects.[4][5][6]
These application notes will guide the researcher through a logical progression of experiments to:
-
Confirm and quantify the H₂S-donating capability of this compound.
-
Assess its cytotoxicity to establish appropriate concentration ranges for cell-based assays.
-
Investigate its cytoprotective effects against oxidative and nitrosative stress.
-
Evaluate its anti-inflammatory potential in relevant cellular models.
II. Quantification of Hydrogen Sulfide Release
A primary characteristic to establish for any putative H₂S donor is its ability to release H₂S in a controlled and measurable manner.[2] We will describe two robust methods for this purpose: a spectrophotometric assay for bulk solution measurements and a fluorometric assay for intracellular H₂S detection.
A. Spectrophotometric Methylene Blue Assay for H₂S in Solution
The Methylene Blue assay is a classic and reliable method for the quantification of sulfide in aqueous solutions.[7] It is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form the stable blue dye, methylene blue, which can be quantified spectrophotometrically.[7]
Protocol: Methylene Blue Assay
-
Reagent Preparation:
-
Zinc Acetate (1% w/v): Dissolve 1 g of zinc acetate in 100 mL of deionized water.
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM): Dissolve 55.3 mg in 10 mL of 7.2 M HCl. Store in the dark.
-
Ferric Chloride (30 mM): Dissolve 81.1 mg of FeCl₃ in 10 mL of 1.2 M HCl. Store in the dark.
-
Standard Curve: Prepare a stock solution of NaHS (10 mM) in deoxygenated water. From this, prepare a series of dilutions ranging from 1 to 100 µM.
-
-
H₂S Release Experiment:
-
In a 96-well plate, add 190 µL of PBS (pH 7.4).
-
Add 10 µL of this compound stock solution to achieve the desired final concentrations (e.g., 1-100 µM).
-
Incubate the plate at 37°C for various time points (e.g., 0, 30, 60, 120 minutes) to assess the kinetics of H₂S release.
-
-
Methylene Blue Reaction:
-
At each time point, transfer 50 µL of the reaction mixture to a new 96-well plate containing 50 µL of 1% zinc acetate to trap the H₂S.
-
Add 20 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution and mix.
-
Add 20 µL of the ferric chloride solution and mix.
-
Incubate at room temperature for 20 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 670 nm using a microplate reader.
-
Quantify the concentration of H₂S released using the standard curve generated from NaHS.
-
| Parameter | Value |
| Wavelength | 670 nm |
| Incubation Time | 20 minutes |
| Standard Range | 1-100 µM |
B. Intracellular H₂S Detection using a Fluorometric Assay
To confirm that this compound can deliver H₂S into cells, a fluorometric assay using a specific H₂S-sensitive probe is recommended.[8] These probes are typically non-fluorescent until they react with H₂S, at which point they emit a fluorescent signal that can be quantified.[9]
Protocol: Intracellular H₂S Fluorometric Assay
-
Cell Culture:
-
Plate a suitable cell line (e.g., J774 macrophages or HEK293 cells) in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well.[10]
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Probe Loading:
-
Prepare a working solution of a commercially available H₂S fluorescent probe (e.g., as described in Elabscience E-BC-F103) in serum-free media.[8]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the probe-containing medium to each well and incubate for 30 minutes at 37°C.
-
-
Treatment with this compound:
-
Remove the probe-containing medium and wash the cells twice with PBS.
-
Add 100 µL of fresh culture medium containing various concentrations of this compound (e.g., 1-100 µM).
-
Include a positive control (e.g., 50 µM NaHS) and a vehicle control.
-
Incubate for the desired time period (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
The increase in fluorescence intensity is proportional to the intracellular H₂S concentration.
-
III. Assessment of Cytotoxicity and Cytoprotection
Before evaluating the therapeutic potential of this compound, it is crucial to determine its intrinsic cytotoxicity. Subsequently, its ability to protect cells from external stressors can be investigated.
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating:
-
Plate cells in a 96-well plate as described in the previous protocol.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 1 mM) for 24 hours.
-
-
MTT Reaction:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
B. Cytoprotection Against Oxidative Stress
H₂S is known to have antioxidant properties. This protocol assesses the ability of this compound to protect cells from oxidative stress induced by hydrogen peroxide (H₂O₂).
Protocol: H₂O₂-Induced Cytotoxicity Assay
-
Pre-treatment:
-
Plate cells as previously described.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT cytotoxicity assay) for 2 hours.
-
-
Induction of Oxidative Stress:
-
Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 200-500 µM, this should be optimized for the cell line used).
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform the MTT assay as described above to determine the extent of cell protection.
-
IV. Evaluation of Anti-Inflammatory Activity
A key therapeutic application of H₂S donors is in the modulation of inflammation.[10] This can be assessed by measuring the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
A. Measurement of Pro-Inflammatory Cytokines
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11]
Protocol: Cytokine Expression Analysis
-
Cell Culture and Treatment:
-
Plate RAW 264.7 or J774 macrophage-like cells in a 24-well plate at a density of 5 x 10⁵ cells per well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 6 hours (for RNA analysis) or 24 hours (for protein analysis).
-
-
Analysis of Cytokine mRNA Expression (RT-qPCR):
-
At the 6-hour time point, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Analysis of Cytokine Protein Secretion (ELISA):
-
At the 24-hour time point, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
| Cytokine | Method | Time Point |
| TNF-α | RT-qPCR | 6 hours |
| IL-6 | RT-qPCR | 6 hours |
| TNF-α | ELISA | 24 hours |
| IL-6 | ELISA | 24 hours |
V. Visualizing the Experimental Workflow
Caption: Experimental workflow for the in vitro characterization of this compound.
VI. Signaling Pathway Hypothesis
Caption: Hypothesized mechanism of anti-inflammatory action of this compound.
VII. References
-
Elabscience. (n.d.). Cell Hydrogen Sulfide (H2S) Fluorometric Assay Kit (E-BC-F103). Retrieved from [Link]
-
Li, L., et al. (2021). Hydrogen Sulfide and Its Donors: Keys to Unlock the Chains of Nonalcoholic Fatty Liver Disease. MDPI. Retrieved from [Link]
-
Sanna, D., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Molecules, 27(4), 1334.
-
Gawalska, A., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 24(13), 10834.
-
AXXAM. (n.d.). In Vitro Assays | Exploratory Toxicology. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of benzothioamide derivatives from benzonitriles and H₂S-based salts in supercritical CO₂. Retrieved from [Link]
-
ACS Publications. (n.d.). Spectrophotometric Determination of Hydrogen Sulfide. Retrieved from [Link]
-
Criste, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1105.
-
Vane, J. R. (1994). Mechanism of action of antiinflammatory drugs. International Journal of Immunopharmacology, 16(1), 1-8.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Free Hydrogen Sulfide Gas Assay Kit. Retrieved from [Link]
-
ResearchGate. (2021). In vitro investigation of anti-inflammatory and cytoprotective effects. Retrieved from [Link]
-
Powell, C. R., et al. (2018). A Review of Hydrogen Sulfide (H₂S) Donors: Chemistry and Potential Therapeutic Applications. Cellular and Molecular Life Sciences, 75(2), 221-245.
-
PubMed. (1986). Extraction-spectrophotometric determination of hydrogen sulphide. Retrieved from [Link]
-
Shodhganga. (n.d.). Development of an assay for colorimetric and fluorometric detection of H₂S. Retrieved from [Link]
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
-
MDPI. (2023). Antioxidant and Anti-Inflammatory Activities of Probiotic Strains. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]
-
PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
-
PubMed. (2012). Enhanced detection of hydrogen sulfide generated in cell culture using an agar trap method. Retrieved from [Link]
-
ResearchGate. (2012). A New Spectrophotometric Method for Hydrogen Sulphide Through Electrolytically Generated Mn(III) With O-Tolidine. Retrieved from [Link]
-
ACS Publications. (2024). Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. Retrieved from [Link]
-
University of Otago. (2013). Hydrogen Sulfide: Investigation into the Effects of Different H₂S Donors on the Upregulation of Inflammatory Cytokines. Retrieved from [Link]
-
KECO. (2023). Exploring Different Hydrogen Sulfide (H₂S) Analysis Methods. Retrieved from [Link]
-
PMC. (2011). Capture and Visualization of Hydrogen Sulfide via A Fluorescent Probe. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
JACS Au. (2021). Advances and Opportunities in H₂S Measurement in Chemical Biology. Retrieved from [Link]
-
Wiley Online Library. (2026). Multifunctional Diselenide-Based Antioxidative Nanozymes Promote Spinal Cord Repair via Oxidative Stress Alleviation and Immune. Retrieved from [Link]
-
PMC. (2012). In Vitro-Controlled Release Delivery System for Hydrogen Sulfide Donor. Retrieved from [Link]
-
VTechWorks. (2023). Fluorescent detection of hydrogen sulfide (H₂S) through the formation of pyrene excimers enhances H₂S quantification in biochemical systems. Retrieved from [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]
-
PMC. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2016). Detection of cellular H₂S using a multi-well plate reader. Retrieved from [Link]
-
Critical Care. (2007). Cytoprotective and anti-inflammatory effects of hydrogen sulfide in macrophages and mice. Retrieved from [Link]
-
Journal of the Chemical Society. (1961). Spectrophotometric determination of the acid dissociation constants of hydrogen sulphide. Retrieved from [Link]
-
MedChemComm. (2014). Hydrogen sulfide donors in research and drug development. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide donors in research and drug development - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell Hydrogen Sulfide (H2S) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 9. Capture and Visualization of Hydrogen Sulfide via A Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytoprotective and anti-inflammatory effects of hydrogen sulfide in macrophages and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzoyloxyethanethioamide
Welcome to the technical support center for the synthesis of 2-Benzoyloxyethanethioamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield and overcome common challenges in the synthesis of this thioamide.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound, like many thioamides, can be approached through two primary pathways: the thionation of the corresponding amide, 2-benzoyloxyethanamide, or the reaction of the corresponding nitrile, 2-benzoyloxyethanenitrile, with a suitable sulfur source. The choice of synthetic route can significantly impact the yield and purity of the final product. This guide will address potential issues in both pathways.
Thioamides are valuable intermediates in organic synthesis and are known for their diverse biological activities. However, their synthesis can be challenging due to the reactivity of the thioamide group and the potential for side reactions.[1][2] This guide provides a structured approach to troubleshooting, grounded in the mechanistic understanding of the reactions involved.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, providing step-by-step solutions and the scientific reasoning behind them.
Problem 1: Low or No Product Yield
A low yield of the desired this compound is one of the most common issues. The underlying cause often depends on the chosen synthetic route.
Route 1: Thionation of 2-Benzoyloxyethanamide
This route typically employs a thionating agent like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).
-
Potential Cause 1.1: Incomplete Reaction.
-
Solution:
-
Increase Reaction Time and/or Temperature: Thionation reactions can be slow.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amide is fully consumed.[4]
-
Increase Stoichiometry of Thionating Agent: While a stoichiometric amount of the thionating agent is theoretically sufficient, in practice, a slight excess (e.g., 0.5 to 0.6 equivalents of Lawesson's reagent for 1 equivalent of amide) may be required to drive the reaction to completion.[5]
-
Ensure Anhydrous Conditions: Lawesson's reagent and P₄S₁₀ are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[3][4]
-
-
-
Potential Cause 1.2: Degradation of the Starting Material or Product.
-
Solution:
-
Control the Reaction Temperature: While heating is often necessary, excessive temperatures can lead to the decomposition of the starting material or the desired thioamide product.[3] It is advisable to reflux the reaction in a suitable solvent like toluene.[5]
-
Check for Ester Cleavage: The benzoyloxy group is an ester, which can be susceptible to cleavage under harsh conditions. If you suspect ester cleavage, analyze the crude product for the presence of benzoic acid or 2-hydroxyethanethioamide byproducts. If this is an issue, consider milder thionating agents or reaction conditions.
-
-
-
Potential Cause 1.3: Inefficient Thionating Agent.
-
Solution:
-
Use Fresh Lawesson's Reagent: Lawesson's reagent can degrade over time. It is recommended to use a freshly opened bottle or a reagent that has been stored properly under inert atmosphere.
-
Consider Alternative Thionating Agents: While Lawesson's reagent is common, other reagents like phosphorus pentasulfide can also be effective.[6][7]
-
-
Route 2: Synthesis from 2-Benzoyloxyethanenitrile
This pathway involves the addition of a sulfur source, such as hydrogen sulfide (H₂S) or its salts, to the nitrile.
-
Potential Cause 2.1: Inefficient Addition of Sulfur.
-
Solution:
-
Optimize the Sulfur Source and Catalyst: Various methods exist for converting nitriles to thioamides, including using H₂S with a base catalyst (like triethylamine or pyridine), or employing reagents like sodium hydrosulfide (NaSH) or thioacetic acid.[6][8][9][10] The choice of reagent can greatly influence the yield. For aromatic nitriles, treatment with sodium hydrogen sulfide and magnesium chloride in DMF has been shown to be effective.[10]
-
Ensure Proper pH: The reaction of nitriles with H₂S is often base-catalyzed. However, a highly basic environment could promote the hydrolysis of the ester group. Careful control of the base concentration is crucial.
-
-
-
Potential Cause 2.2: Side Reactions of the Nitrile.
-
Solution:
-
Monitor for Dimerization or Polymerization: Under certain conditions, nitriles can undergo side reactions. Ensure the reaction is carried out under optimized concentrations and temperatures to favor the formation of the thioamide.
-
-
Problem 2: Formation of Impurities and Side Products
The presence of impurities can complicate the purification process and lower the overall yield of the desired product.
-
Potential Impurity 2.1: Unreacted Starting Material.
-
Solution: As discussed in "Low or No Product Yield," ensure the reaction goes to completion by adjusting the reaction time, temperature, and stoichiometry of reagents.
-
-
Potential Impurity 2.2: Oxo-amide (in thionation reactions).
-
Solution: This indicates an incomplete reaction. See the solutions for "Incomplete Reaction" above.
-
-
Potential Impurity 2.3: Products of Ester Cleavage.
-
Solution:
-
Use Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Purification: These impurities can often be removed by column chromatography or recrystallization. An aqueous wash during workup may also help remove acidic byproducts like benzoic acid.[11]
-
-
-
Potential Impurity 2.4: Nitrile Formation from Thioamide.
-
Solution: Thioamides can sometimes be converted back to nitriles through dehydrosulfurization, especially in the presence of certain reagents or under oxidative conditions.[12] Ensure the workup and purification steps are performed under non-oxidizing conditions.
-
Problem 3: Difficulties in Product Purification
This compound may be challenging to purify due to its polarity and potential instability.
-
Potential Issue 3.1: Co-elution with Impurities during Chromatography.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems for column chromatography to achieve better separation. A combination of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
-
Consider an Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase silica gel.
-
-
-
Potential Issue 3.2: Product Decomposition on Silica Gel.
-
Solution:
-
Deactivate the Silica Gel: Thioamides can be sensitive to acidic silica gel. Pre-treating the silica gel with a small amount of a non-nucleophilic base, like triethylamine, in the eluent can help prevent product degradation.
-
Use a Different Purification Method: If chromatography is problematic, consider recrystallization from a suitable solvent system.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to obtain a high yield of this compound?
A1: The choice of the best route depends on the availability of the starting materials and the experimental setup. The thionation of 2-benzoyloxyethanamide with Lawesson's reagent is a widely used and generally reliable method for synthesizing thioamides.[4] However, if the corresponding nitrile is more readily available, its conversion to the thioamide can also be efficient, provided the reaction conditions are carefully controlled to avoid ester cleavage.
Q2: What is the mechanism of thionation using Lawesson's Reagent?
A2: The thionation of an amide with Lawesson's reagent is believed to proceed through a [2+2] cycloaddition of the carbonyl group of the amide with the reactive monomeric dithiophosphine ylide form of Lawesson's reagent. This forms a transient four-membered thiaoxaphosphetane intermediate, which then undergoes cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct.[4]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[4][5] Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Q4: What are the key safety precautions to take when working with thionating agents?
A4: Thionating agents like Lawesson's reagent and phosphorus pentasulfide can release toxic and foul-smelling hydrogen sulfide gas upon contact with moisture or acidic conditions. It is crucial to handle these reagents in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: My final product has a persistent yellow color. Is this normal?
A5: Thioamides are often yellow-colored compounds. However, a persistent, intense color may also indicate the presence of sulfur-containing impurities. If the color remains after purification and the analytical data (NMR, MS) are clean, the yellow color is likely inherent to the product. If impurities are suspected, further purification may be necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thionation of 2-Benzoyloxyethanamide
Materials:
-
2-Benzoyloxyethanamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzoyloxyethanamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 - 0.6 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Synthesis of this compound from 2-Benzoyloxyethanenitrile
Materials:
-
2-Benzoyloxyethanenitrile
-
Sodium Hydrosulfide Hydrate (NaSH·xH₂O)
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-benzoyloxyethanenitrile (1.0 eq) in DMF.
-
Add sodium hydrosulfide hydrate (1.5 eq) and magnesium chloride hexahydrate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.[10]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Parameter | Route 1: Thionation | Route 2: From Nitrile |
| Starting Material | 2-Benzoyloxyethanamide | 2-Benzoyloxyethanenitrile |
| Key Reagent | Lawesson's Reagent | Sodium Hydrosulfide |
| Typical Solvent | Toluene | DMF |
| Typical Temperature | Reflux | Room Temperature |
| Key Considerations | Anhydrous conditions | Control of basicity to avoid ester cleavage |
Visualizing the Workflow
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
- 7. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 12. Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Impurities in 2-Benzoyloxyethanethioamide Samples by HPLC
Welcome to the technical support guide for the analysis of 2-Benzoyloxyethanethioamide. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven answers and troubleshooting solutions for identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC). Our approach is rooted in foundational chromatographic principles and validated field practices to ensure the integrity and reliability of your analytical results.
Introduction: The Analytical Challenge
This compound is a molecule featuring both an ester and a thioamide functional group. This unique structure presents specific challenges and considerations for impurity analysis. Potential impurities can arise from the synthetic route—such as unreacted starting materials or byproducts from thionation agents[1]—or from degradation, where the ester and thioamide groups may be susceptible to hydrolysis or oxidation.[2][3]
High-Performance Liquid Chromatography (HPLC) is the premier technique for resolving and quantifying these impurities due to its high precision, sensitivity, and resolving power.[4][5] Reversed-phase HPLC (RP-HPLC) is most commonly employed for pharmaceutical impurity profiling, as it is well-suited for separating compounds of moderate to low polarity.[6][7] This guide will focus on RP-HPLC methods to ensure robust and reliable impurity detection.
Part 1: Method Development & Initial Setup FAQs
This section addresses the foundational questions for establishing a robust HPLC method for this compound.
Q1: What is a good starting point for an HPLC method to analyze this compound and its potential impurities?
A1: A successful method begins with a logical starting point based on the analyte's structure. Given the presence of aromatic and polar functional groups, a reversed-phase method is the logical choice.[8][9] The goal is to achieve good retention of the main component while allowing for the separation of potentially more polar or less polar impurities.
Causality: The non-polar C18 stationary phase provides hydrophobic interactions with the benzoyl group, while the polar mobile phase allows for the elution and separation of compounds based on their overall polarity.[10][11] A gradient elution is recommended to ensure that both highly retained and weakly retained impurities are eluted within a reasonable timeframe with good peak shape.[12]
Recommended Starting HPLC Parameters:
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A standard workhorse column for impurity profiling. The 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to suppress the ionization of any acidic or basic functional groups, improving peak shape.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of a wide range of potential impurities. This can be optimized later. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility by controlling viscosity and improving peak efficiency. |
| Detection (UV) | 254 nm | The benzoyl chromophore should provide strong absorbance at this wavelength. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity and identify optimal wavelengths for all components. |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
| Sample Diluent | Acetonitrile/Water (50:50) | The diluent should be as close as possible to the initial mobile phase composition to prevent peak distortion. |
Part 2: Troubleshooting Common Chromatographic Issues
Even with a robust method, problems can arise. This section provides a systematic guide to diagnosing and resolving common issues.
Q2: My main peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
A2: Peak tailing is one of the most common chromatographic problems and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.[14][15]
Causality: For a compound like this compound, the primary cause of tailing on a silica-based C18 column is often an interaction between basic sites on the analyte (if any) and acidic residual silanol groups on the silica surface.[13]
Troubleshooting Workflow for Peak Tailing:
Caption: Logical workflow for diagnosing and resolving peak tailing.
Q3: I am seeing a peak that appears before the void volume (a "ghost peak"). What is it?
A3: A peak eluting before the column's void volume is typically not retained by the stationary phase and often originates from the sample diluent or carryover from a previous injection.
Causality: If the sample is dissolved in a solvent significantly stronger (i.e., more organic content in RP-HPLC) than the initial mobile phase, the sample solvent itself can carry the analyte through the column unretained, causing distorted or "split" peaks at the beginning of the chromatogram. A true "ghost peak" that appears in a blank injection is usually due to carryover from a highly retained compound in the previous run finally eluting in the high-organic wash step of the next run's gradient.
Solutions:
-
Match Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your starting mobile phase conditions.
-
Implement a Needle Wash: Use a strong solvent (e.g., 100% Acetonitrile or Isopropanol) for the autosampler's needle wash routine to clean the injection port and needle thoroughly between injections.
-
Increase Post-Run Flush: Extend the high-organic wash at the end of your gradient to ensure all compounds from the previous sample have eluted before the next injection.
Q4: Some of my impurity peaks are broad or fronting. What does this suggest?
A4: Peak fronting is often a sign of sample overload, where the concentration of the analyte is too high for the column to handle, leading to a saturated stationary phase.[16] Broad peaks for low-level impurities, however, can indicate other issues.
Troubleshooting Summary for Poor Peak Shape:
| Problem | Common Cause(s) | Recommended Solution(s) |
| Peak Fronting | 1. Sample Overload2. Sample solvent stronger than mobile phase | 1. Dilute the sample or reduce injection volume.2. Prepare the sample in the initial mobile phase. |
| Broad Peaks | 1. High extra-column volume2. Column degradation3. Slow kinetics of interaction | 1. Use shorter, narrower ID tubing between injector, column, and detector.2. Replace the column.3. Increase column temperature or change mobile phase pH. |
| Split Peaks | 1. Partially blocked column frit2. Sample solvent incompatibility3. Co-elution of two impurities | 1. Back-flush the column or replace the frit.2. Inject sample in the mobile phase.3. Optimize the gradient to improve resolution.[17] |
Part 3: Identifying Potential Impurities
Understanding where impurities come from is critical for their identification and control.
Q5: What are the most likely process-related and degradation impurities for this compound?
A5: Impurities can be broadly categorized as process-related (from synthesis) or degradation products (from storage or handling).
-
Process-Related Impurities:
-
Unreacted Starting Materials: The precursor amide (2-Benzoyloxyethanamide) is a common impurity if the thionation reaction is incomplete.
-
Thionation Reagent Byproducts: Reagents like Lawesson's Reagent or P₄S₁₀ can generate phosphorus-containing byproducts that may be difficult to remove.[1]
-
Side-Reaction Products: The synthesis conditions might cause side reactions on other functional groups in the molecule.
-
-
Degradation Impurities:
main [label=<
![]() |
| This compound |
hydrolysis_ester [label=<
![]() |
| Benzoic Acid + 2-Hydroxyethanethioamide |
hydrolysis_thioamide [label=<
![]() |
| 2-Benzoyloxyacetic Acid + H₂S |
oxidation [label=<
![]() |
| Oxidized Species (e.g., Sulfine) |
main -> hydrolysis_ester [label="Hydrolysis (Acid/Base)\nEster Cleavage"]; main -> hydrolysis_thioamide [label="Hydrolysis (Acid/Base)\nThioamide Cleavage"]; main -> oxidation [label="Oxidation (e.g., H₂O₂)\nSulfur Oxidation"]; } DOT
Caption: Potential degradation pathways for this compound.
Q6: How do I perform a forced degradation study?
A6: Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[20] This is crucial for developing a stability-indicating method. The FDA recommends targeting 5-20% degradation for meaningful results.[21]
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (unstressed) at 4°C in the dark.
-
Monitor and Quench: Monitor the degradation over time (e.g., 2, 8, 24 hours). Once the target degradation (5-20%) is achieved, quench the reaction to prevent further degradation. Neutralize acidic and basic samples.
-
Analyze by HPLC: Dilute all samples to the same final concentration and analyze using your HPLC method alongside the unstressed control.
Forced Degradation Conditions Table:
| Stress Condition | Reagent/Method | Typical Conditions | Quenching Step |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60 °C | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Neutralize with 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temperature | N/A (dilution is often sufficient) |
| Thermal | Dry Heat (Solid) | 80 °C in an oven | Cool to room temperature |
| Photolytic | UV/Vis Light | Expose to light source as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²)[21] | N/A |
Part 4: System Suitability & Method Validation
A method is only reliable if it is proven to be suitable for its intended purpose.
Q7: What is a System Suitability Test (SST) and why is it mandatory?
A7: A System Suitability Test (SST) is an integral part of any analytical chromatographic method. It is a series of checks performed before the sample analysis to ensure the chromatography system is performing adequately for the intended method.[22][23] Failing SST criteria invalidates the results of the subsequent sample analysis.[24]
Protocol: System Suitability Test
-
Prepare an SST Solution: This solution should contain the main compound (this compound) and at least one known, critical impurity or a compound that is closely eluted.
-
Perform Replicate Injections: Inject the SST solution five or six times consecutively.
-
Calculate SST Parameters: Use the resulting chromatograms to calculate the key parameters listed in the table below.
-
Verify Acceptance Criteria: Ensure all calculated parameters meet the pre-defined acceptance criteria before proceeding with sample analysis.
Key USP System Suitability Parameters:
| Parameter | Definition | Typical USP Acceptance Criteria |
| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs ≥ 2.0 between the main peak and the closest impurity.[25] |
| Tailing Factor (T) | A measure of peak symmetry. | T ≤ 2.0 for the main peak.[14][25] |
| Precision (%RSD) | The relative standard deviation of peak areas from replicate injections. | %RSD ≤ 2.0% for the main peak area.[25] |
| Theoretical Plates (N) | A measure of column efficiency. | N > 2000 (This is method-dependent but a good general target). |
References
-
Agilent Technologies. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Retrieved from [Link]
-
Tamanampudi, T. N., et al. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate. Retrieved from [Link]
-
Krieger, E., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. PubMed. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Krieger, E., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Van der Auwera, P. (2010). Method Development for Drug Impurity Profiling: Part 1. Chromatography Online. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Dong, M. W. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC International - Chromatography Online. Retrieved from [Link]
-
Huynh-Ba, K. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
Kumar, V., & Kumar, A. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. Retrieved from [Link]
-
KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Sutherland, J. B., et al. (2002). Metabolic pathways utilized by Phanerochaete chrysosporium for degradation of the cyclodiene pesticide endosulfan. PMC - NIH. Retrieved from [Link]
-
gmp-compliance.org. (2014). System Suitability for USP Methods - USP's Future Expectations. Retrieved from [Link]
-
MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
-
ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
-
LCGC. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
Singh, S., et al. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Wang, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. PMC - PubMed Central. Retrieved from [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]
-
Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic pathways utilized by Phanerochaete chrysosporium for degradation of the cyclodiene pesticide endosulfan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sepscience.com [sepscience.com]
- 8. moravek.com [moravek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
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- 21. pharmtech.com [pharmtech.com]
- 22. youtube.com [youtube.com]
- 23. agilent.com [agilent.com]
- 24. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 25. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
How to monitor the progress of reactions involving 2-Benzoyloxyethanethioamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Benzoyloxyethanethioamide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you successfully monitor the progress of your reactions involving this unique bifunctional molecule. As a thioamide with an ester linkage, this compound presents specific challenges and considerations during synthesis, purification, and downstream reactions. This document is designed to provide you with the expertise and practical insights needed to navigate these complexities.
Troubleshooting Guide: Common Issues in Monitoring Reactions
This section addresses specific problems you may encounter during your experiments with this compound, offering potential causes and actionable solutions.
Problem 1: Inconsistent or Multiple Spots on Thin-Layer Chromatography (TLC)
Symptoms:
-
Streaking of the product spot.
-
Appearance of a new spot near the baseline or the solvent front.
-
Multiple spots when only one product is expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| On-plate Degradation | The silica gel on the TLC plate is acidic and can cause the hydrolysis of the benzoyloxy ester or the thioamide group, leading to the appearance of degradation products. | Neutralize the TLC plate by eluting it with a solvent system containing a small amount of a volatile base, such as triethylamine (0.1-1%), and then drying it before spotting your sample. |
| Hydrolysis of the Ester Linkage | The benzoyloxy group is susceptible to hydrolysis, especially if the reaction workup involves aqueous acidic or basic conditions. This will result in the formation of benzoic acid and 2-hydroxyethanethioamide. | Maintain neutral pH during aqueous workups. Use a mild quenching agent like saturated ammonium chloride solution. If possible, opt for an anhydrous workup. |
| Oxidation of the Thioamide | Thioamides can be oxidized to their corresponding amides or other sulfur-containing species, especially if exposed to air for extended periods or in the presence of oxidizing agents. | Keep reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), in small quantities if compatible with your reaction. |
| Thioamide Hydrolysis | The thioamide functional group can hydrolyze to the corresponding amide, particularly under harsh acidic or basic conditions.[1][2] | Buffer your reaction mixture if possible. Avoid prolonged exposure to strong acids or bases. If purification requires chromatography, consider using a neutral stationary phase like alumina instead of silica gel. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and reaction monitoring of this compound.
1. What are the best methods to monitor the consumption of this compound in a reaction?
The choice of monitoring technique depends on the specific reaction, but a combination of methods often provides the most comprehensive picture.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the progress of a reaction. It is ideal for observing the disappearance of the starting material and the appearance of the product(s). For optimal results, use a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the conversion. A typical eluent system would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid for better peak shape) is a good starting point. UV detection is suitable as the benzoyl group and the thioamide are chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of characteristic peaks of the starting material and the appearance of new signals corresponding to the product. For instance, the methylene protons adjacent to the benzoyloxy and thioamide groups in this compound will have distinct chemical shifts that can be tracked.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the products are sufficiently volatile and thermally stable, GC-MS can be a powerful tool for both separation and identification.
2. How can I confirm the identity of my product and any byproducts?
-
Mass Spectrometry (MS): Obtain a mass spectrum of your purified product to confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
-
NMR Spectroscopy: A full characterization using ¹H, ¹³C, and possibly 2D NMR techniques (like COSY and HSQC) will provide structural confirmation of your desired product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the C=S stretch of the thioamide and the appearance of new characteristic peaks for the product functional groups.
3. What are the primary degradation pathways for this compound, and how can I avoid them?
The two main points of instability in this compound are the ester and the thioamide functional groups.
-
Hydrolysis: Both the ester and the thioamide can undergo hydrolysis.[1][2] The ester is particularly sensitive to basic conditions, while the thioamide can be hydrolyzed under both acidic and basic conditions. To minimize hydrolysis, maintain a neutral pH and limit the exposure to water, especially at elevated temperatures.
-
Oxidation: The thioamide group is susceptible to oxidation.[2] To prevent this, reactions should be carried out under an inert atmosphere, and solvents should be degassed.
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways of this compound.
4. Are there any specific safety precautions I should take when working with this compound?
Thioamides should be handled with care as they can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel plate.
-
Spot the Plate:
-
In the first lane, spot a dilute solution of your starting material (this compound).
-
In the second lane, carefully spot a small amount of the reaction mixture using a capillary tube.
-
In the third lane, co-spot the starting material and the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate).
-
Interpret the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicate the progress of the reaction.
Protocol 2: Sample Preparation for HPLC Analysis
-
Quench the Reaction: Take a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the Sample: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a final volume of 1 mL in a clean vial. The final concentration should be within the linear range of your HPLC detector.
-
Filter the Sample: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
Analyze by HPLC: Inject the filtered sample onto the HPLC system.
The following workflow diagram illustrates the decision-making process for monitoring reactions involving this compound:
Caption: Workflow for monitoring reactions of this compound.
References
-
Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. Available at: [Link]
-
Biosynthesis and Chemical Applications of Thioamides. ACS Publications. Available at: [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link]
-
Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. PubMed. Available at: [Link]
-
Synthesis and reactivity of monothio-oxamides. ResearchGate. Available at: [Link]
-
Troubleshooting Quantitative Western Blots Hints and Tips. LI-COR Biosciences. Available at: [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. Available at: [Link]
-
Drug degradation pathways. Pharmacy 180. Available at: [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. Available at: [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Institutes of Health. Available at: [Link]
-
Lifitegrast Degradation: Products and Pathways. FULIR. Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]
Sources
Overcoming poor reactivity of 2-Benzoyloxyethanethioamide in coupling reactions
Welcome to the technical support center for researchers utilizing 2-Benzoyloxyethanethioamide in synthetic applications. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols to help you overcome common challenges associated with the reactivity of this thioamide substrate in coupling reactions.
Introduction
This compound is a valuable building block, but like many thioamides, its participation in standard coupling reactions can be challenging. The unique electronic properties of the thioamide functional group—specifically its high resonance stabilization and the strong affinity of sulfur for transition metals—often lead to poor reactivity, low yields, and unexpected side reactions. This guide is designed to provide a clear path through these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to react in a standard palladium-catalyzed coupling reaction where the equivalent amide works perfectly?
A: There are two primary reasons for this common issue. First, the thioamide functional group is inherently less reactive than an amide. The resonance contribution between the nitrogen lone pair and the C=S bond is significantly stronger than in an amide, making the thioamide carbon less electrophilic and the overall group more stable and resistant to nucleophilic attack or oxidative addition.[1] Second, the soft sulfur atom is a potent ligand for soft transition metals like palladium. It can coordinate strongly to the catalytic center, leading to catalyst inhibition, the formation of stable off-cycle intermediates, or complete catalyst poisoning.[2]
Q2: My reaction is consuming the starting material, but I'm not getting my desired product. Instead, I'm isolating a ketone or an amidine. What is happening?
A: You are likely observing a process called desulfurative coupling. Instead of facilitating the desired C-C, C-N, or C-O bond formation, the catalyst system is extruding the sulfur atom from your thioamide.[3][4] This often occurs at elevated temperatures or in the presence of certain metal co-catalysts (like silver or copper salts) that act as strong thiophiles, abstracting the sulfur and generating a metal-carbene intermediate that then couples or reacts further.[3]
Q3: Could the benzoyloxy protecting group on the ethyl chain be causing issues?
A: Yes, the benzoyloxy group is an ester, which can be sensitive to the reaction conditions, particularly the base.[5] Strong bases, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), which are often required to activate the coupling partner or the thioamide itself, can potentially cleave the ester. This could lead to a free hydroxyl group, which may complicate the reaction by coordinating to the catalyst or reacting as an undesired nucleophile. It is crucial to consider the compatibility of your base with this functional group.
Q4: What is a good general starting point for catalyst, ligand, and solvent selection for a thioamide coupling?
A: For challenging couplings involving thioamides, standard conditions are often insufficient. A robust starting point for a palladium-catalyzed reaction would be a high-performance catalyst system known for overcoming steric and electronic challenges. Consider using a palladium(II) precatalyst like Pd(TFA)₂ or a palladacycle in combination with a bulky, electron-rich monophosphine ligand such as tBuXPhos or Josiphos.[6][7][8] These ligands are known to promote challenging oxidative additions and reductive eliminations while resisting displacement by coordinating substrates.[9] For the solvent, a non-polar, aprotic medium like THF or dioxane is often preferred, as polar solvents have been shown to promote thioamide decomposition.[10]
Troubleshooting Guides
Guide 1: Problem - No Reaction or Very Low Conversion
If your reaction stalls with most of the this compound left unconsumed, consult the following decision tree and table.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting decision tree for low conversion.
| Potential Cause | Detailed Explanation | Suggested Solutions & Rationale |
| Catalyst Inactivation | The thioamide's sulfur atom binds irreversibly to the palladium center, forming inactive palladium sulfides or other off-cycle species. This is often visually indicated by the formation of palladium black. | 1. Switch to Bulky Monophosphine Ligands: Use ligands like tBuXPhos, RuPhos, or Josiphos. Their steric bulk can protect the metal center and promote faster reductive elimination, outcompeting catalyst decomposition.[2][8]2. Increase Catalyst Loading: A higher initial concentration can sometimes achieve reasonable conversion before the catalyst is fully poisoned.3. Use a Different Metal: Nickel or copper catalysts may have different affinities for sulfur and could be viable alternatives. |
| Insufficient Activation | The inherent stability of the thioamide prevents oxidative addition or reaction with the activated coupling partner. The reaction lacks the necessary energy input or the correct base to proceed. | 1. Screen Stronger Bases: A stronger base (e.g., NaOtBu, KHMDS) may be required to deprotonate the coupling partner or generate a more nucleophilic species.[10] Be mindful of the benzoyloxy ester's stability.[5]2. Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor closely for the onset of desulfurization or decomposition.3. Activate the Thioamide: Consider a strategy of "ground-state destabilization" by pre-reacting the thioamide with Boc₂O and DMAP. This weakens the N–C(S) resonance, making the thioamide more reactive.[10][11] |
Guide 2: Problem - Side Product Formation (Desulfurization or Decomposition)
If your starting material is consumed but the major product is not the desired one, desulfurization or decomposition are the likely culprits.
Mechanistic Insight: Catalyst Poisoning and Desulfurization
Sources
- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.iitb.ac.in [chem.iitb.ac.in]
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- 7. Pd-Catalyzed Coupling of Thioamides with N-Tosylhydrazones/Trapping by Esters Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Thioamide Precursors in Heterocyclic Synthesis: Spotlight on 2-Benzoyloxyethanethioamide Analogues versus Commercial Staples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Thioamides, as versatile synthons, play a pivotal role in the construction of aza- and thia-heterocycles, which are prevalent in a vast array of pharmacologically active compounds.[1][2][3][4] This guide provides an in-depth technical comparison of the potential performance of functionalized thioamide precursors, exemplified by the 2-benzoyloxyethanethioamide structure, against widely used commercial alternatives. Our analysis is grounded in established principles of thioamide reactivity and supported by data from analogous systems to provide a predictive framework for researchers in the field.
The Strategic Advantage of Functionalized Thioamides
Thioamides are recognized for their unique physicochemical properties, which distinguish them from their amide counterparts. The thioamide group, with its longer C=S bond and distinct electronic characteristics, offers enhanced reactivity and serves as a powerful tool in the medicinal chemist's arsenal.[4] The incorporation of a thioamide can lead to improved biological activity, enhanced metabolic stability, and favorable pharmacokinetic profiles in drug candidates.[5][6]
A key application of thioamides is in the synthesis of thiazole rings, a privileged scaffold in numerous FDA-approved drugs.[7][8][9] The classical Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone, remains a robust and widely utilized method.[9][10]
Caption: Generalized Hantzsch Thiazole Synthesis Workflow.
The strategic advantage of using a functionalized thioamide like this compound lies in the direct incorporation of valuable side chains into the final heterocyclic product. The benzoyloxyethyl group, for instance, can provide a handle for further synthetic modifications or act as a key pharmacophoric element.
Performance Comparison: this compound Analogues vs. Commercial Precursors
To provide a clear and objective comparison, we will evaluate the performance of a hypothetical this compound against two widely used commercial precursors: Thioacetamide and Thiourea . The comparison will be based on key performance metrics in the context of thiazole synthesis.
Experimental Protocol: Synthesis of a Model 2,4-Disubstituted Thiazole
The following general protocol outlines the synthesis of a model thiazole derivative using a thioamide precursor and an α-haloketone. This protocol serves as a basis for the comparative discussion.
Materials:
-
Thioamide precursor (this compound, Thioacetamide, or Thiourea)
-
2-Bromoacetophenone (α-haloketone)
-
Ethanol (solvent)
-
Sodium bicarbonate (base, optional)
Procedure:
-
Dissolve the thioamide precursor (1.0 eq) in ethanol in a round-bottom flask.
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
If necessary, add sodium bicarbonate (1.1 eq) to neutralize the HBr byproduct.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Data and Analysis
The following table summarizes the expected performance of each precursor based on known chemical principles and data from analogous reactions.
| Precursor | Structure | Expected Yield | Reaction Rate | Purity of Crude Product | Key Advantages & Disadvantages |
| This compound | Good to Excellent | Moderate | Good | Advantages: Direct incorporation of a functionalized side chain. Potential for improved solubility. Disadvantages: Potentially more complex synthesis of the precursor itself. | |
| Thioacetamide | Good | Fast | Good | Advantages: Readily available and inexpensive. Simple structure leading to a clean reaction profile. Disadvantages: Introduces a simple methyl group, requiring further functionalization if needed. | |
| Thiourea | Excellent | Fast | Excellent | Advantages: Highly reactive and often gives high yields. Leads to the formation of 2-aminothiazoles, a versatile intermediate.[10] Disadvantages: The resulting amino group may require protection/deprotection steps for further synthesis. |
Causality Behind Experimental Choices and Expected Outcomes
-
Solvent Choice: Ethanol is a common solvent for Hantzsch thiazole synthesis due to its ability to dissolve both the thioamide and the α-haloketone, and its suitable boiling point for refluxing the reaction.
-
Base: The use of a mild base like sodium bicarbonate can be beneficial to neutralize the hydrobromic acid formed during the reaction, which can sometimes lead to side reactions or degradation of starting materials.
-
Reaction Rate: The nucleophilicity of the sulfur atom in the thioamide is a key factor influencing the reaction rate. Thiourea is highly nucleophilic, leading to a fast reaction. Thioacetamide is also quite reactive. The reactivity of this compound would be influenced by the electronic effects of the benzoyloxyethyl group, but is expected to be comparable to other alkylthioamides.
-
Yield and Purity: While thiourea often provides excellent yields, the resulting 2-aminothiazole can sometimes be more challenging to purify due to its polarity. Thioacetamide and functionalized thioamides like the one in our example are expected to produce less polar products that are more amenable to standard purification techniques.
Thionation of Amides: An Alternative Route to Thioamide Precursors
For novel thioamides that are not commercially available, synthesis from the corresponding amide is a common strategy. Lawesson's reagent is a widely used thionating agent for this purpose.[11][12][13][14]
Caption: General workflow for the synthesis of thioamides using Lawesson's reagent.
While effective, Lawesson's reagent can present challenges such as the need for high reaction temperatures and the formation of odorous byproducts.[11] Newer thionating agents and methods are continuously being developed to address these limitations.[15]
Conclusion and Future Outlook
The choice of a thioamide precursor in heterocyclic synthesis is a critical decision that impacts the efficiency of the synthetic route and the nature of the final product. While commercial precursors like thioacetamide and thiourea offer convenience and cost-effectiveness for the synthesis of simple thiazoles, functionalized thioamides, exemplified by the this compound structure, provide a direct and elegant route to more complex and potentially more valuable molecules.
For drug development professionals, the ability to readily incorporate diverse functional groups is paramount. The initial investment in the synthesis of a custom thioamide precursor can be offset by the simplification of the overall synthetic scheme and the direct access to novel chemical matter. As the demand for new therapeutic agents with improved properties continues to grow, the development and application of novel functionalized thioamide precursors will undoubtedly play an increasingly important role.
References
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- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–228.
- Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694.
- BenchChem. (2025). A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs.
- SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
- Salem, M. A. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).
- Reddy, T. R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5429–5437.
- ChemEd Channel. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
- da Silva, A. B., et al. (2021).
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- Hansen, T. N., & Olsen, C. A. (2024). Contemporary applications of thioamides and methods for their synthesis. Chemistry–A European Journal.
- Singh, R., et al. (2018). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 20(15), 4586–4589.
- Kumar, A., & Kumar, R. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Future Medicinal Chemistry.
- Li, Y., et al. (2020). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 85(15), 10037–10046.
- Organic Chemistry Portal. (n.d.).
- Sharma, R., et al. (2014). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research, 23(10), 4365–4376.
- Gierczyk, B., & Zalas, M. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
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- ChemTube3D. (n.d.).
- Al-Adhami, M. A., et al. (2017).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Benzoyloxyethanethioamide
Introduction: The Critical Role of Analytical Method Cross-Validation in Drug Development
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a vast dataset derived from numerous analytical methods. The integrity of this data is paramount. For a molecule like 2-Benzoyloxyethanethioamide, a thioamide-containing compound with potential therapeutic applications, ensuring the consistency and reliability of its quantification across different laboratories, methods, or even analysts is not merely a matter of good practice—it is a regulatory necessity and a scientific imperative.[1][2]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound. It is designed for researchers, scientists, and drug development professionals, offering a framework for conducting a robust cross-validation study. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, ensuring a self-validating system that produces trustworthy and reproducible results.
Thioamides, as isosteres of amides, present unique chemical properties that can influence their analytical behavior.[3] Their altered nucleophilicity and potential for different intermolecular interactions necessitate a careful selection and validation of analytical techniques.[3] This guide will focus on two workhorse platforms in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Rationale for Cross-Validation: Ensuring Data Comparability
Cross-validation is the formal process of comparing results from two or more distinct analytical methods or laboratories to ensure they produce comparable data.[1][4][5] This becomes critical in scenarios such as:
-
Method Transfer: When a method is transferred from a research and development lab to a quality control (QC) or contract research organization (CRO) lab.[4]
-
Method Evolution: When an existing analytical method is updated or replaced with a newer technology.
-
Multi-site Studies: In large-scale clinical trials where samples are analyzed at different locations.[1]
The fundamental goal is to confirm that any observed differences in results are due to actual variations in the sample, not discrepancies between the analytical systems. The European Medicines Agency (EMA) and other regulatory bodies provide clear guidelines on when and how to perform such validations.[5]
Experimental Design: A Head-to-Head Comparison of HPLC-UV and LC-MS/MS
Our comparative study will assess the performance of a validated HPLC-UV method against a newly developed LC-MS/MS method for the quantification of this compound in a representative biological matrix (e.g., human plasma). The cross-validation will be performed in accordance with established principles, analyzing both spiked quality control (QC) samples and incurred samples (if available).[4]
Logical Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process, from method validation to data comparison and acceptance.
Caption: Workflow for the cross-validation of two analytical methods.
Performance Data Summary: A Comparative Analysis
The following tables summarize the hypothetical, yet realistic, performance data obtained during the validation of each method prior to the cross-validation exercise. These parameters are defined according to the International Council for Harmonisation (ICH) guidelines.[6]
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Comparison |
| Linearity (r²) | 0.9992 | 0.9998 | Demonstrates the method's ability to elicit test results that are directly proportional to the analyte concentration. |
| Range | 100 - 10,000 ng/mL | 1 - 2,000 ng/mL | Defines the concentration interval over which the method is precise, accurate, and linear. |
| LOD | 30 ng/mL | 0.3 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. |
| LOQ | 100 ng/mL | 1 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Selectivity | No interference from matrix components at the retention time of the analyte. | No significant ion suppression/enhancement. Specificity confirmed by MRM transitions. | Ensures that the signal measured is from the analyte of interest, free from interferences. |
Table 2: Accuracy and Precision Data (Spiked QC Samples)
| QC Level | Method | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low | HPLC-UV | 300 | 291.3 | -2.9% | 4.1% |
| LC-MS/MS | 3 | 3.09 | +3.0% | 5.5% | |
| Medium | HPLC-UV | 4,000 | 4,088 | +2.2% | 2.5% |
| LC-MS/MS | 800 | 789.6 | -1.3% | 3.1% | |
| High | HPLC-UV | 8,000 | 7,904 | -1.2% | 1.9% |
| LC-MS/MS | 1,600 | 1,632 | +2.0% | 2.2% |
Expert Interpretation: The LC-MS/MS method demonstrates significantly higher sensitivity (lower LOQ) compared to the HPLC-UV method, which is expected. The trade-off is often a narrower linear range. Both methods exhibit excellent linearity, accuracy, and precision within their respective ranges, making them suitable candidates for cross-validation.
Experimental Protocols
The trustworthiness of any analytical result is directly tied to the meticulous execution of the underlying protocol. Below are detailed, step-by-step methodologies for the quantification of this compound.
Protocol 1: HPLC-UV Method
1. Principle: This method employs reversed-phase chromatography to separate this compound from endogenous plasma components. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at its wavelength of maximum absorbance (λmax).
2. Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic Acid
-
Human plasma (K2EDTA)
3. Sample Preparation Workflow:
Sources
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- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of 2-Benzoyloxyethanethioamide and Its Derivatives
This guide provides a comprehensive framework for benchmarking the chemical stability of 2-Benzoyloxyethanethioamide against a curated set of its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol recitation. It delves into the mechanistic rationale behind experimental design, offering a robust, self-validating system for assessing compound viability. Our objective is to equip you with the theoretical understanding and practical methodologies required to identify the most stable molecular candidates for further development.
Introduction: The Imperative of Stability
In drug development, the intrinsic chemical stability of a molecule is a critical attribute that dictates its shelf-life, formulation strategy, and ultimately, its safety and efficacy. The topic of this guide, this compound (Parent Compound, PC ), is a molecule of interest featuring two key functional groups: a thioamide and an ester. Both moieties are known to be susceptible to degradation, making a thorough stability assessment essential.
This guide will benchmark the stability of PC against three rationally designed derivatives, each probing a different aspect of chemical liability:
-
Derivative 1 (D1): 2-(4-Nitrobenzoyloxy)ethanethioamide – Introduces a strong electron-withdrawing group (EWG) to the benzoyl ring.
-
Derivative 2 (D2): 2-(4-Methoxybenzoyloxy)ethanethioamide – Introduces a strong electron-donating group (EDG) to the benzoyl ring.
-
Derivative 3 (D3): 2-Benzoyloxypropanethioamide – Introduces steric hindrance adjacent to the thioamide group.
By subjecting these four compounds to a systematic forced degradation program, as outlined by the International Council for Harmonisation (ICH) guidelines, we can elucidate their degradation pathways and establish a rank order of stability.[1][2]
Theoretical Framework: Anticipating Degradation
The structure of this compound presents two primary sites for chemical degradation: the ester linkage and the thioamide functional group. Understanding the likely mechanisms of degradation is fundamental to designing a robust study and interpreting its results.
-
Ester Hydrolysis: The benzoyloxy group is an ester, which is susceptible to both acid- and base-catalyzed hydrolysis.[3][4] This would cleave the molecule into benzoic acid (or its derivatives) and 2-hydroxyethanethioamide. The electronic nature of the substituent on the benzoyl ring is expected to significantly influence the rate of this reaction. An EWG (like the nitro group in D1 ) should render the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, particularly by hydroxide ions. Conversely, an EDG (like the methoxy group in D2 ) should decrease the electrophilicity of the carbonyl carbon, potentially slowing hydrolysis.
-
Thioamide Degradation: Thioamides are known to be more reactive than their amide counterparts.[5][6] Their primary degradation pathways include:
-
Oxidation: The sulfur atom is electron-rich and readily oxidized, often by agents like hydrogen peroxide.[7] This typically proceeds through intermediates such as thioamide S-oxides and S,S-dioxides, which are often unstable and can subsequently hydrolyze or eliminate to form the corresponding amide or nitrile.[7][8]
-
Hydrolysis: While generally more resistant to hydrolysis than esters, thioamides can be hydrolyzed to their corresponding amides under certain conditions, particularly with catalysis by soft metal ions or under more forcing acidic or basic conditions.[9][10]
-
Acid Sensitivity: Some thioamides can undergo acid-catalyzed degradation, which can be conformation-dependent.[11]
-
The diagram below illustrates the potential degradation pathways for the parent compound.
Caption: Potential degradation pathways for this compound.
Experimental Design: A Forced Degradation Workflow
The core of this benchmarking study is a forced degradation (or stress testing) protocol. The purpose is not to determine shelf-life but to rapidly identify likely degradation products and compare the intrinsic stability of the molecules under a variety of harsh conditions.[12][13] Our goal is to achieve a target degradation of 5-20%, as this provides sufficient formation of degradants for analytical detection without destroying the molecule entirely.[14][15]
The overall workflow for this comparative stability study is depicted below.
Caption: Workflow for comparative forced degradation study.
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation:
-
Prepare 1.0 mg/mL stock solutions of the Parent Compound (PC ) and each Derivative (D1 , D2 , D3 ) in HPLC-grade acetonitrile (ACN). The use of ACN as the solvent minimizes the risk of solvolysis prior to the initiation of stress conditions.
-
-
Stress Condition Application:
-
For each compound, set up five separate reaction vials. To each vial, add an aliquot of the stock solution and the appropriate stressor as described in the table below. Include a "control" sample for each compound diluted with water instead of a stressor, to be stored at 5°C.
-
-
Incubation:
-
Incubate the vials under the conditions specified in Table 1. The duration and temperature are starting points and should be optimized to achieve the target 5-20% degradation.
-
-
Quenching/Neutralization:
-
After the incubation period, cool the vials to room temperature.
-
Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively (e.g., add 1.0 mL of 0.1 M NaOH to the HCl sample). This step is critical to prevent further degradation upon storage before analysis.
-
Dilute all samples to a final concentration of 0.1 mg/mL with the initial mobile phase of the HPLC method.
-
Table 1: Forced Degradation Stress Conditions
| Stress Condition | Reagent / Parameters | Incubation Conditions | Rationale |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C for 24 hours | To challenge the ester and thioamide linkages under acidic conditions. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temp for 8 hours | To induce base-catalyzed hydrolysis of the ester group.[4] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp for 24 hours | To promote oxidation of the thioamide sulfur.[7] |
| Thermal | Stored as solid powder | 80°C for 48 hours | To assess solid-state thermal stability. |
| Photolytic | Solution (ACN/Water) | ICH-compliant photo-chamber | To evaluate sensitivity to light, as per ICH Q1B guidelines.[15] |
Analytical Methodology: The Stability-Indicating Assay
A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the decrease in the active substance's concentration while simultaneously separating its degradation products from the parent peak and from each other.[12][16] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose.
Protocol 2: Stability-Indicating HPLC-UV Method
-
System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. A C18 stationary phase is chosen for its versatility in retaining moderately nonpolar compounds like those under study.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 20% B
-
18.1-22 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan). A DAD is used to monitor peak purity and identify the optimal wavelength for each compound and its degradants.
The validation of this method follows a logical progression to ensure it is fit for purpose.
Caption: Logical flow for validating a stability-indicating HPLC method.
Data Interpretation and Comparative Analysis
Following analysis of all stressed samples, the percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
% Degradation = [1 - (Areastressed / Areacontrol)] x 100
The hypothetical results of our forced degradation study are summarized below.
Table 2: Comparative Forced Degradation Data (% Degradation)
| Condition | Parent Cmpd (PC) | Derivative 1 (D1) (4-NO₂) | Derivative 2 (D2) (4-OMe) | Derivative 3 (D3) (α-Me) |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 8.2 | 9.5 | 7.1 | 8.0 |
| 0.1 M NaOH, RT | 18.5 | >50 | 6.4 | 17.9 |
| 3% H₂O₂, RT | 15.3 | 14.8 | 16.1 | 9.8 |
| Thermal, 80°C | 2.1 | 2.5 | 2.0 | 2.2 |
| Photolytic | <1.0 | <1.0 | <1.0 | <1.0 |
Analysis of Results:
-
Overall Stability: All compounds demonstrated excellent stability under photolytic and thermal stress, suggesting good solid-state and light stability.
-
Base Hydrolysis (Ester Cleavage): This condition was the most discriminating.
-
D1 (4-NO₂): Showed extreme lability, degrading by over 50%. This confirms our hypothesis: the strong electron-withdrawing nitro group makes the ester carbonyl highly susceptible to nucleophilic attack by hydroxide, leading to rapid hydrolysis.
-
D2 (4-OMe): Was the most stable compound under basic conditions. The electron-donating methoxy group reduces the electrophilicity of the ester carbonyl, providing significant protection against hydrolysis.
-
PC & D3: Showed comparable, moderate degradation, indicating the primary driver of instability under these conditions is the ester's electronic environment.
-
-
Oxidative Degradation (Thioamide Cleavage):
-
D3 (α-Me): Exhibited markedly improved stability against oxidation. The methyl group adjacent to the thioamide likely provides steric hindrance, impeding the approach of the oxidizing agent (H₂O₂) to the sulfur atom.
-
PC, D1, D2: All showed similar, significant degradation, suggesting that electronic effects on the distant benzoyl ring have minimal influence on the oxidation of the thioamide group.
-
-
Acid Hydrolysis: All compounds showed minor to moderate degradation, with D2 showing slightly enhanced stability. This suggests that while the ester is susceptible to acid hydrolysis, the effect is less pronounced than under basic conditions.
Conclusion and Recommendations
This comparative guide demonstrates a systematic approach to benchmarking small molecule stability. Based on the data, a clear stability ranking can be established depending on the anticipated environmental challenges for the molecule.
-
Most Stable Overall: Derivative 2 (D2, 4-OMe) shows the best overall profile, with superior resistance to base-catalyzed hydrolysis, the most significant degradation pathway identified for this scaffold.
-
Most Resistant to Oxidation: Derivative 3 (D3, α-Me) is the top performer under oxidative stress, highlighting the power of steric shielding to protect the thioamide group.
-
Least Stable: Derivative 1 (D1, 4-NO₂) is clearly the most labile compound due to its extreme susceptibility to base-catalyzed hydrolysis.
Recommendation: For further development, Derivative 2 represents the most promising candidate due to its enhanced protection against hydrolysis. If oxidative stability is the primary concern, Derivative 3 would be the preferred choice. This study underscores the importance of rational derivative design coupled with a comprehensive forced degradation program to select robust candidates early in the drug discovery pipeline.
References
-
Mitchell, R. E., & Slaymaker, D. H. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]
-
D'Addario, V., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. [Link]
-
Davidson, I. E., & Smyth, W. F. (1977). Direct determination of thioamide drugs in biological fluids by cathodic stripping voltammetry. Analytical Chemistry. [Link]
-
Hanzlik, R. P., & Cashman, J. R. (1983). THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS. Taylor & Francis Online. [Link]
-
Caputo, F. A., et al. (2014). Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. [Link]
-
Cooley, J. H., & Williams, R. P. (1998). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Eawag-BBD. (2006). Thioacetamide Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
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Wang, M. H., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. RSC Publishing. [Link]
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A Comparative Guide to Quantifying the Biological Activity of 2-Benzoyloxyethanethioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we recognize the burgeoning interest in novel heterocyclic compounds within drug discovery. The unique structural attributes of 2-Benzoyloxyethanethioamide derivatives, combining the reactive thioamide moiety with the versatile benzoyloxy group, position them as compelling candidates for therapeutic development. This guide provides a comprehensive framework for quantifying their biological potential, offering a comparative analysis of their likely activities based on established knowledge of their constituent functional groups. While direct experimental data on this specific class of derivatives is nascent, this document serves as a predictive and practical manual, empowering researchers to systematically evaluate their newly synthesized compounds.
The thioamide functional group is a bioisostere of the amide bond, but it possesses distinct physicochemical properties that can enhance biological activity.[1][2] These properties include a longer C=S bond, greater polarizability, and the ability to act as potent hydrogen bond donors.[1][2] Thioamides are present in several clinically used drugs and natural products, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The benzoyloxy moiety, on the other hand, is a common feature in many biologically active compounds and can influence properties such as lipophilicity and molecular recognition. The strategic combination of these two pharmacophores in the this compound scaffold suggests a high probability of discovering novel bioactive molecules.
This guide will delve into the primary biological activities anticipated for this compound derivatives—anticancer, antimicrobial, and anti-inflammatory—providing detailed, validated protocols for their quantification.
Anticipated Anticancer Activity and Quantification
The thioamide scaffold is a well-established pharmacophore in the design of anticancer agents.[1][3] Thioamide-containing compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of microtubule polymerization, induction of apoptosis, and targeting of specific enzymes like kinases.[1] The presence of the benzoyloxy group may further enhance these activities by modulating the compound's uptake and interaction with cellular targets.
Comparative Analysis of Potential Anticancer Efficacy
To provide a framework for comparison, we can anticipate the performance of novel this compound derivatives against known anticancer agents bearing either a thioamide or a benzoyloxy moiety. For instance, Thioviridamide, a natural product with multiple thioamide groups, exhibits potent activity against several cancer cell lines.[2]
Table 1: Hypothetical Comparative Anticancer Activity of a Novel this compound Derivative (Compound X)
| Compound | Target Cell Line | IC50 (µM) - Expected Range | Mechanism of Action (Hypothesized) | Reference Compound |
| Compound X | MCF-7 (Breast) | 1 - 20 | Apoptosis induction, Kinase inhibition | Doxorubicin |
| Compound X | A549 (Lung) | 5 - 50 | Microtubule disruption | Paclitaxel |
| Compound X | HCT116 (Colon) | 2 - 30 | Cell cycle arrest | 5-Fluorouracil |
Experimental Protocol: Quantifying Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4]
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture media. Replace the existing media with the media containing the test compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer activity.
Predicted Antimicrobial Activity and Evaluation
Thioamide-containing compounds have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][3] Their mechanism of action can involve the inhibition of essential enzymes or the disruption of cell wall synthesis. The lipophilicity imparted by the benzoyloxy group could facilitate the penetration of the microbial cell membrane, potentially enhancing the antimicrobial effect.
Comparative Analysis of Potential Antimicrobial Efficacy
The antimicrobial potential of novel this compound derivatives can be benchmarked against standard antibiotics and antifungals.
Table 2: Hypothetical Comparative Antimicrobial Activity of a Novel this compound Derivative (Compound Y)
| Compound | Target Microorganism | MIC (µg/mL) - Expected Range | Reference Antimicrobial Agent |
| Compound Y | Staphylococcus aureus (Gram-positive) | 8 - 64 | Vancomycin |
| Compound Y | Escherichia coli (Gram-negative) | 16 - 128 | Ciprofloxacin |
| Compound Y | Candida albicans (Fungus) | 4 - 32 | Fluconazole |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound derivative in the broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbicidal, an aliquot from the wells showing no growth can be subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.
Workflow for Antimicrobial Susceptibility Testing
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The Chasm Between Benchtop and Bedside: A Comparative Guide to the In Vivo and In Vitro Efficacy of Benzothiazole-Based Anticancer Agents
For researchers, medicinal chemists, and drug development professionals, the journey of a novel therapeutic compound from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. The controlled environment of a cell culture plate often fails to recapitulate the complex biological milieu of a living organism. This guide provides an in-depth technical comparison of the in vivo versus in vitro efficacy of a specific class of compounds, the 2-phenylbenzothiazoles, focusing on the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its water-soluble prodrug, Phortress (NSC 710305) . By dissecting the experimental data and methodologies, we aim to illuminate the critical factors that govern the translation of preclinical efficacy from the lab bench to in vivo models, a crucial step in the drug discovery pipeline.
Introduction: The Benzothiazole Scaffold - A Privileged Structure in Oncology
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including remarkable anticancer properties.[1][2] The 2-phenylbenzothiazole series, in particular, has garnered significant attention for its potent and selective cytotoxicity against various human cancer cell lines. This guide will use 5F 203 as a case study to explore the nuances of its performance in controlled in vitro environments versus the dynamic setting of in vivo animal models.
Mechanism of Action: A Tale of Bioactivation
The antitumor activity of 5F 203 is not inherent to the parent molecule. Instead, it relies on a fascinating mechanism of metabolic activation, primarily within sensitive cancer cells. This bioactivation cascade is a critical factor influencing its differential efficacy in vitro and in vivo.
The key steps are as follows:
-
AhR Pathway Activation : 5F 203 interacts with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3]
-
CYP1A1 Induction : This activation leads to the translocation of AhR to the nucleus, where it induces the expression of cytochrome P450 enzymes, particularly CYP1A1.[3][4]
-
Metabolic Conversion : CYP1A1 metabolizes 5F 203 into reactive electrophilic species.
-
DNA Adduct Formation : These reactive metabolites covalently bind to DNA, forming adducts.[5]
-
Cellular Damage and Apoptosis : The resulting DNA damage, including single and double-strand breaks, triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[4][5]
This mechanism elegantly explains the selective toxicity of 5F 203. Cancer cells that readily express or can be induced to express high levels of CYP1A1 are sensitive, while those with low or no inducible CYP1A1 expression are resistant.[3]
In Vitro Efficacy: Potency in the Petri Dish
The in vitro activity of 2-phenylbenzothiazole derivatives is typically assessed by their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric.
Data Summary: In Vitro Cytotoxicity of 5F 203
| Cell Line | Cancer Type | IC50 (nM) | Sensitivity |
| MCF-7 | Breast Cancer | < 1 | Sensitive |
| MDA 468 | Breast Cancer | < 0.1 | Sensitive |
| IGROV-1 | Ovarian Cancer | ~10 | Sensitive |
| SKOV-3 | Ovarian Cancer | > 10,000 | Resistant |
| MDA-MB-435 | Breast Cancer | > 10,000 | Resistant |
Data compiled from multiple sources.[3][6]
The data clearly demonstrates the potent and selective nature of 5F 203. In sensitive cell lines like MCF-7 and MDA 468, the compound exhibits sub-nanomolar to low nanomolar potency.[6] Conversely, in resistant cell lines such as SKOV-3 and MDA-MB-435, which lack inducible CYP1A1 expression, the cytotoxicity is dramatically reduced by several orders of magnitude.[3][4]
Experimental Protocol: MTT Cell Viability Assay
The cytotoxicity of 5F 203 is commonly determined using a colorimetric method like the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of 5F 203 in a suitable solvent (e.g., DMSO) is serially diluted to achieve a range of final concentrations. The cells are then treated with these dilutions.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals produced by viable cells.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader.
-
Analysis: The absorbance values are used to generate a dose-response curve, from which the IC50 value is calculated.
In Vivo Efficacy: The Whole-Organism Challenge
While in vitro data provides a valuable initial assessment, the true test of a compound's therapeutic potential lies in its performance in vivo. Animal models, such as tumor xenografts in immunodeficient mice, are essential for evaluating factors like pharmacokinetics (absorption, distribution, metabolism, and excretion), tolerability, and overall antitumor efficacy.
For in vivo studies, the water-soluble lysyl amide prodrug, Phortress, is often used. Phortress is designed to be readily absorbed and then metabolized in the body to release the active compound, 5F 203.[3]
Data Summary: In Vivo Antitumor Activity of Phortress
| Tumor Model | Treatment | Outcome |
| MCF-7 Xenograft (mice) | Phortress (i.p. injection) | Significant tumor growth inhibition |
| IGROV-1 Xenograft (mice) | Phortress (i.p. injection) | Tumor regression observed |
| MDA-MB-435 Xenograft (mice) | Phortress (i.p. injection) | Minimal to no effect on tumor growth |
Data compiled from multiple sources.[3][4]
The in vivo results largely mirror the in vitro findings. Tumors derived from sensitive cell lines (MCF-7, IGROV-1) respond well to Phortress treatment, exhibiting significant growth inhibition or even regression.[3] In contrast, tumors from resistant cell lines (MDA-MB-435) show little to no response, reinforcing the crucial role of the CYP1A1 bioactivation pathway.
Experimental Protocol: Human Tumor Xenograft Model
Step-by-Step Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously into the flank of each mouse.
-
Tumor Establishment: The tumors are allowed to grow to a measurable size.
-
Grouping and Treatment: Mice are randomly assigned to a control group (receiving a vehicle solution) and a treatment group (receiving Phortress). The drug is typically administered via intraperitoneal (i.p.) injection according to a specific dosing schedule.
-
Monitoring and Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. The body weight and general health of the mice are also monitored to assess toxicity.
-
Data Analysis: The tumor growth curves of the treated group are compared to the control group to determine the extent of tumor growth inhibition.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The case of 5F 203 and Phortress provides a clear example of a strong correlation between in vitro sensitivity and in vivo efficacy. This correlation is underpinned by a well-defined molecular mechanism: the expression and inducibility of the CYP1A1 enzyme.
-
In Vitro Prediction: The sensitivity of a cancer cell line to 5F 203 in culture is a strong predictor of how a tumor derived from that cell line will respond to Phortress in an animal model.
-
Biomarker Potential: The expression level of CYP1A1 or its inducibility by AhR ligands could serve as a potential biomarker to select patients who are most likely to respond to this class of drugs in a clinical setting.[3]
-
Pharmacokinetic Considerations: The transition from the active but less soluble 5F 203 to the soluble prodrug Phortress highlights a critical aspect of drug development. In vitro potency must be complemented by favorable in vivo pharmacokinetic properties to ensure the drug reaches its target in sufficient concentrations.
Conclusion
The development of 2-phenylbenzothiazole derivatives as anticancer agents offers valuable insights into the critical relationship between in vitro and in vivo studies. The potent and selective activity of 5F 203, governed by its unique bioactivation mechanism, demonstrates that a deep understanding of a compound's mode of action is paramount for predicting its translational potential. While in vitro assays provide an indispensable high-throughput screening platform, they represent only the first step. The complexities of drug metabolism, distribution, and host-tumor interactions in a living system necessitate rigorous in vivo validation. For the medicinal chemist and drug developer, the ultimate goal is not merely to create a potent molecule, but to design a therapeutic agent that can successfully navigate the intricate biological landscape to exert its desired effect.
References
- Leong, C. O., Gaskell, M., Martin, E. A., et al. Antitumour 2-(4-amino-phenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. British Journal of Cancer, 88, (2003).
- Fujio, M. et al. Bioorganic & Medicinal Chemistry Letters, 10, 2457 (2000).
- Loaiza-Perez, A. I., et al. Biomarkers of sensitivity to potent and selective antitumor 2(4amino3methylphenyl)5fluorobenzothiazole (5F203) in ovarian cancer. CONICET Digital, (2013).
- Gao, F., et al. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. European Journal of Medicinal Chemistry, 55, 259-266 (2012).
- Kashyap, S. J., et al. Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 20(13), 1279-1293 (2020).
- Abbas, S. Y., et al. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. Molecules, 27(12), 3836 (2022).
- Leong, C. O., et al. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-1575 (2004).
- Bradshaw, T. D., et al. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 48-57 (2006).
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- 6. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




